molecular formula C16H17F3N4O2 B15609167 SBP-7455

SBP-7455

Numéro de catalogue: B15609167
Poids moléculaire: 354.33 g/mol
Clé InChI: BQROJYIEHOOQBY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SBP-7455 is a useful research compound. Its molecular formula is C16H17F3N4O2 and its molecular weight is 354.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-N-cyclopropyl-2-N-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O2/c1-24-12-6-5-10(7-13(12)25-2)22-15-20-8-11(16(17,18)19)14(23-15)21-9-3-4-9/h5-9H,3-4H2,1-2H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQROJYIEHOOQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC3CC3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SBP-7455: A Technical Guide to its Mechanism of Action as a Dual ULK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBP-7455 is a potent, orally active, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key regulators of autophagy initiation.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical activity, cellular effects, and preclinical efficacy, particularly in the context of triple-negative breast cancer (TNBC).[1] It is intended to serve as a technical resource for researchers and drug development professionals interested in the therapeutic potential of targeting the autophagy pathway.

Introduction to Autophagy and the Role of ULK1/2

Macroautophagy (hereafter referred to as autophagy) is a highly conserved cellular recycling process essential for maintaining cellular homeostasis.[1] It involves the sequestration of cytoplasmic components, such as damaged organelles and misfolded proteins, within double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling of the contents.[1] The ULK1/2 complex, which includes ULK1 or its homolog ULK2, ATG13, ATG101, and FAK, is critical for the initiation of autophagy.[1] Dysregulation of autophagy has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[3] Inhibition of autophagy is a promising strategy for the treatment of certain cancers, like TNBC, that rely on this process for survival.[1][4]

Biochemical and Cellular Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of ULK1 and ULK2. This inhibition blocks the initiation of the autophagy cascade, leading to a reduction in autophagic flux.[1]

In Vitro Enzymatic Inhibition

This compound potently inhibits the kinase activity of both ULK1 and ULK2 in biochemical assays.[5] The inhibitory concentrations (IC50) highlight its dual-specificity with a preference for ULK1.[5]

Target Assay IC50 (nM)
ULK1ADP-Glo13[2][5]
ULK2ADP-Glo476[2][5]
Inhibition of Downstream Signaling

The inhibitory effect of this compound on ULK1/2 leads to a significant reduction in the phosphorylation of their downstream substrates, including Beclin1, Vps34, ATG13, and ATG14.[6][7] This blockade of downstream signaling is a key indicator of target engagement within the cell.[6] In mouse liver samples, oral administration of this compound resulted in robust inhibition of pATG13 (Ser318) and downregulation of total ATG13 and ULK1 levels.[2]

Cellular Effects

In cellular models, this compound has been shown to effectively inhibit autophagic flux, particularly under conditions of starvation or stimulation with mTOR inhibitors.[1][7] This leads to a decrease in the formation of autophagosomes and ultimately reduces cancer cell viability, inducing apoptosis in autophagy-dependent cancer cells.[6][8]

Preclinical Efficacy and Pharmacokinetics

This compound has demonstrated promising preclinical activity, particularly in models of triple-negative breast cancer.[1] It exhibits favorable pharmacokinetic properties, supporting its potential for in vivo applications.[1]

Pharmacokinetic Profile in Mice

Following a single oral dose of 30 mg/kg in mice, this compound demonstrated good oral bioavailability.[2]

Parameter Value
Tmax~1 hour[2]
Cmax990 nM[2]
T1/21.7 hours[2]

The plasma concentration of this compound remained above the ULK1 IC50 for nearly 4 hours after oral dosing.[2]

Synergy with PARP Inhibitors

A significant finding from preclinical studies is the synergistic cytotoxicity of this compound with Poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib (B1684210).[1] PARP inhibitors can induce autophagy, which may act as a resistance mechanism.[8] this compound effectively blocks this olaparib-induced autophagic flux, enhancing the cytotoxic effect of the PARP inhibitor in TNBC cells.[1][8] In MDA-MB-468 TNBC cells, the combination of this compound and olaparib resulted in a significant increase in cell death compared to either agent alone.[1]

Experimental Protocols

ADP-Glo Kinase Assay

The in vitro inhibitory activity of this compound against ULK1 and ULK2 was determined using the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition. The IC50 values are calculated from dose-response curves.

Autophagic Flux Assay (mCherry-EGFP-LC3)

To monitor autophagic flux, cells are transfected with a tandem fluorescent-tagged LC3 (mCherry-EGFP-LC3). In autophagosomes (neutral pH), both GFP and mCherry fluoresce, appearing as yellow puncta. Upon fusion with lysosomes (acidic pH), the GFP signal is quenched, while the mCherry signal persists, appearing as red puncta. An increase in the ratio of red to yellow puncta indicates an increase in autophagic flux. This compound treatment leads to a decrease in both yellow and red puncta, indicating a blockage of autophagy initiation.

Cell Viability Assay (CellTiter-Glo)

Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay measures the amount of ATP present, which is an indicator of metabolically active cells. A decrease in the luminescent signal corresponds to a reduction in cell viability.

Visualizations

Signaling Pathway of this compound Action

SBP7455_Mechanism_of_Action cluster_upstream Upstream Signals cluster_autophagy Autophagy Initiation Complex cluster_downstream Downstream Events Stress Cellular Stress (e.g., Starvation, DNA Damage) ULK1_ULK2 ULK1 / ULK2 Stress->ULK1_ULK2 ATG13 ATG13 ULK1_ULK2->ATG13 P FAK FAK ATG101 ATG101 Beclin1 Beclin1 ULK1_ULK2->Beclin1 P Vps34 Vps34 ULK1_ULK2->Vps34 P Autophagosome Autophagosome Formation Beclin1->Autophagosome Vps34->Autophagosome SBP7455 This compound SBP7455->ULK1_ULK2

Caption: this compound inhibits ULK1/2, blocking downstream phosphorylation and autophagosome formation.

Experimental Workflow for Synergy Study

Synergy_Workflow cluster_treatment Treatment Groups (72h) cluster_assays Endpoint Assays start Seed TNBC Cells (e.g., MDA-MB-468) DMSO Vehicle (DMSO) start->DMSO Olaparib Olaparib start->Olaparib SBP7455 This compound start->SBP7455 Combo Olaparib + this compound start->Combo Viability Cell Viability Assay (CellTiter-Glo) DMSO->Viability Autophagy Autophagic Flux Assay (mCherry-EGFP-LC3) DMSO->Autophagy Olaparib->Viability Olaparib->Autophagy SBP7455->Viability SBP7455->Autophagy Combo->Viability Combo->Autophagy

Caption: Workflow for evaluating the synergy between this compound and Olaparib in TNBC cells.

Conclusion

This compound is a potent and orally bioavailable dual ULK1/2 inhibitor that effectively blocks autophagy initiation. Its mechanism of action, characterized by the inhibition of ULK1/2 kinase activity and downstream signaling, translates to reduced cell viability in autophagy-dependent cancers. The synergistic effect of this compound with PARP inhibitors presents a promising therapeutic strategy for difficult-to-treat cancers like TNBC. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

SBP-7455: A Technical Overview of ULK1 and ULK2 Inhibition Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on SBP-7455, a potent, orally active dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2. This compound was developed as a next-generation inhibitor from its predecessor, SBI-0206965, exhibiting improved potency and drug-like properties.[1][2][3][4] It serves as a critical tool for investigating the role of autophagy in various pathological conditions, particularly in cancer research, such as triple-negative breast cancer (TNBC).[1][5][6]

Core Mechanism and Inhibitory Specificity

This compound functions by directly inhibiting the enzymatic activity of ULK1 and ULK2, the mammalian orthologues of the yeast Atg1, which are serine/threonine kinases essential for the initiation of the autophagy pathway.[1][7][8] Autophagy is a catabolic "self-eating" process crucial for cellular homeostasis, which can be hijacked by cancer cells to survive stress and resist therapy.[6][9][10] By blocking ULK1/2, this compound effectively halts the induction of autophagic flux.[1][11]

The inhibitory potency of this compound has been quantified in biochemical assays, demonstrating a strong preference for ULK1 over ULK2.

Table 1: In Vitro Inhibitory Potency of this compound against ULK1 and ULK2
Target KinaseAssay TypeIC50 Value
ULK1ADP-Glo13 nM
ULK2ADP-Glo476 nM
Data sourced from multiple references.[5][11][12][13][14]

This data indicates that this compound is approximately 36-fold more potent against ULK1 than ULK2, establishing it as a dual inhibitor with significant ULK1-preferential activity.

ULK1/2 Signaling in Autophagy Initiation

Under normal conditions, mTORC1 kinase negatively regulates the ULK1/2 complex.[15][16] Upon cellular stress (e.g., starvation), mTORC1 is inhibited, leading to the dephosphorylation and activation of the ULK1/2 complex, which also includes ATG13, FIP200, and ATG101.[7][8][15] Activated ULK1/2 then phosphorylates downstream substrates, including Beclin-1 (BECN1) and VPS34, which is a critical step for the formation of the autophagosome.[1][2][15] this compound blocks this cascade at its origin by inhibiting ULK1/2 kinase activity.

ULK1_Signaling_Pathway cluster_regulation Upstream Regulation cluster_ulk_complex ULK1/2 Initiation Complex cluster_downstream Downstream Effectors mTORC1 mTORC1 ULK1_ULK2 ULK1 / ULK2 mTORC1->ULK1_ULK2 Inhibits Nutrients Nutrient Status (e.g., Amino Acids) Nutrients->mTORC1 Activates ATG13 ATG13 ULK1_ULK2->ATG13 BECN1_Complex Beclin-1-VPS34 Complex ULK1_ULK2->BECN1_Complex Phosphorylates & Activates FIP200 FIP200 ATG13->FIP200 ATG101 ATG101 FIP200->ATG101 Autophagosome Autophagosome Formation BECN1_Complex->Autophagosome Initiates Inhibitor This compound Inhibitor->ULK1_ULK2 Inhibits

ULK1/2 signaling pathway in autophagy initiation.

Experimental Protocols

The characterization of this compound involves a multi-step process, starting from biochemical assays to determine direct enzymatic inhibition, followed by cell-based assays to confirm target engagement and functional effects on the autophagy pathway.

Biochemical Kinase Assay: ADP-Glo™

This assay quantitatively measures kinase activity by detecting the amount of ADP produced during the kinase reaction. It is a luminescence-based assay with high sensitivity, suitable for screening inhibitors.[17][18]

Methodology:

  • Reaction Setup: Recombinant ULK1 or ULK2 enzyme is incubated with a specific substrate and ATP in an appropriate reaction buffer. This is performed across a range of this compound concentrations.

  • Kinase Reaction: The reaction is allowed to proceed for a defined period (e.g., 2 hours), during which the kinase transfers phosphate (B84403) from ATP to the substrate, generating ADP.[18]

  • ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.[18]

  • ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the first step into ATP.

  • Luminescence Detection: The newly synthesized ATP is used by a luciferase to generate a light signal, which is proportional to the initial ADP concentration. The luminescence is measured using a plate reader.

  • IC50 Calculation: The percentage of inhibition at each this compound concentration is calculated relative to a DMSO control, and the data is fitted to a dose-response curve to determine the IC50 value.

Cell-Based Assays for Autophagy

To confirm that this compound inhibits autophagy in a cellular context, several assays are employed.

  • Western Blot for Downstream Targets:

    • Principle: This method assesses the phosphorylation status of ULK1/2 substrates. Inhibition of ULK1/2 by this compound leads to a reduction in the phosphorylation of its downstream targets.[2]

    • Protocol: Cells (e.g., MDA-MB-468 TNBC cells) are treated with this compound. After treatment, cell lysates are collected, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated forms of ULK1 targets, such as p-ATG13 (Ser318), p-Beclin1 (Ser15), and p-VPS34 (Ser249).[1][11] A decrease in the signal for these phosphoproteins indicates successful target inhibition.

  • mCherry-EGFP-LC3 Autophagic Flux Assay:

    • Principle: This is a robust method to monitor the progression of autophagy (autophagic flux).[19][20] It utilizes a tandem fluorescently tagged LC3 protein. In neutral pH environments like the autophagosome, both EGFP and mCherry fluoresce, appearing as yellow puncta. When the autophagosome fuses with the acidic lysosome to form an autolysosome, the EGFP signal is quenched, while the acid-stable mCherry continues to fluoresce, resulting in red puncta. An accumulation of yellow puncta and a decrease in red puncta indicate a blockage in autophagic flux.[11][19]

    • Protocol: Cells stably expressing the mCherry-EGFP-LC3 reporter are treated with this compound, often under starvation conditions to induce autophagy. The cells are then imaged using fluorescence microscopy, and the number of yellow and red puncta per cell is quantified to assess the state of autophagic flux.[1][11]

  • NanoBRET™ Target Engagement Assay:

    • Principle: This assay measures the binding of a small molecule inhibitor to its target protein in living cells.[21] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (e.g., ULK1) and a fluorescently labeled tracer that binds to the same kinase. A competing compound like this compound will displace the tracer, leading to a decrease in the BRET signal, allowing for a quantitative measure of target engagement.

    • Protocol: Cells are engineered to express the NanoLuc-ULK1 fusion protein. These cells are then treated with the fluorescent tracer and varying concentrations of this compound. The BRET signal is measured, and a dose-response curve is generated to quantify the affinity of this compound for its target in a physiological context.

Experimental_Workflow cluster_biochem Biochemical Characterization cluster_cell_target Cellular Target Engagement cluster_cell_pathway Pathway Inhibition cluster_cell_function Functional Cellular Effect A 1. In Vitro Kinase Assay (ADP-Glo) Determines IC50 B 2. Target Binding in Cells (NanoBRET Assay) Confirms intracellular affinity A->B Validate in cells C 3. Downstream Target Analysis (Western Blot for p-ATG13, etc.) Measures pathway modulation B->C Confirm pathway effect D 4. Autophagic Flux Measurement (mCherry-EGFP-LC3 Assay) Quantifies autophagy inhibition C->D Assess functional impact E 5. Phenotypic Outcome (Cell Viability Assays) Assesses biological consequence D->E Determine phenotype

References

SBP-7455: A Technical Guide to its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the downstream signaling pathways affected by SBP-7455, a potent dual inhibitor of UNC-51-like autophagy activating kinase 1 (ULK1) and ULK2. This document summarizes key quantitative data, details experimental methodologies for cited experiments, and provides visual representations of the signaling cascades.

Core Mechanism of Action: Inhibition of Autophagy Initiation

This compound exerts its primary effect by inhibiting the kinase activity of ULK1 and ULK2, which are crucial for the initiation of autophagy.[1][2] Autophagy is a cellular recycling process that cancer cells can exploit to survive therapeutic stress.[1] By blocking ULK1/2, this compound prevents the phosphorylation of key downstream substrates, thereby halting the formation of the autophagosome.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: In Vitro Kinase Inhibition

TargetIC50 (nM)Assay
ULK113ADP-Glo[3]
ULK2476ADP-Glo[3]

Table 2: Cellular Activity

Cell LineIC50 (µM)Assay
MDA-MB-468 (TNBC)0.3Cell Viability (72h)

Downstream Signaling Pathways

This compound's inhibition of ULK1/2 directly impacts the phosphorylation status of several key proteins involved in the autophagy initiation complex. This disruption prevents the downstream events necessary for autophagosome formation.

Inhibition of the ULK1/2 Complex and Downstream Substrates

This compound directly binds to and inhibits the catalytic activity of ULK1 and ULK2. This action prevents the subsequent phosphorylation of essential components of the autophagy initiation machinery, including ATG13, Beclin1, and the class III phosphoinositide 3-kinase Vps34.[2][4]

SBP_7455_Mechanism cluster_downstream Downstream Substrates SBP_7455 This compound ULK1_2 ULK1/ULK2 Complex SBP_7455->ULK1_2 ATG13 p-ATG13 ULK1_2->ATG13 Beclin1 p-Beclin1 ULK1_2->Beclin1 Vps34 p-Vps34 ULK1_2->Vps34 Autophagy Autophagy Initiation ATG13->Autophagy Beclin1->Autophagy Vps34->Autophagy

Fig. 1: this compound inhibits ULK1/2, preventing substrate phosphorylation.
Synergy with PARP Inhibitors

In triple-negative breast cancer (TNBC) cells, this compound demonstrates synergistic cytotoxicity with Poly (ADP-ribose) polymerase (PARP) inhibitors like olaparib (B1684210).[5] PARP inhibitors function by preventing DNA repair, leading to an accumulation of DNA damage and cell death in cancer cells with deficient DNA repair mechanisms.[6][7] However, cancer cells can activate autophagy as a survival mechanism to resist PARP inhibitor-induced stress. By inhibiting this autophagic response with this compound, the cytotoxic effects of PARP inhibitors are enhanced.[4]

SBP_7455_PARP_Synergy cluster_parp PARP Inhibition cluster_autophagy Autophagy Inhibition PARPi PARP Inhibitor (e.g., Olaparib) PARP PARP PARPi->PARP DNA_damage DNA Damage Accumulation PARP->DNA_damage DNA Repair Cell_Stress Cellular Stress DNA_damage->Cell_Stress Cell_Death Synergistic Cell Death DNA_damage->Cell_Death SBP_7455 This compound ULK1_2 ULK1/ULK2 SBP_7455->ULK1_2 SBP_7455->Cell_Death Autophagy Autophagy ULK1_2->Autophagy Autophagy->Cell_Stress promotes survival Cell_Stress->ULK1_2 activates

Fig. 2: this compound and PARP inhibitor synergistic mechanism.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

ADP-Glo™ Kinase Assay (for in vitro ULK1/2 Inhibition)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

  • Principle: The assay is a two-step process. First, the kinase reaction is terminated, and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.[8][9]

  • Protocol Outline:

    • Kinase Reaction: A 5 µL kinase reaction is set up in a 384-well plate containing the kinase (ULK1 or ULK2), substrate (e.g., a generic peptide substrate), ATP, and varying concentrations of this compound. The reaction is incubated at room temperature.

    • ATP Depletion: 5 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.[10]

    • ADP Conversion and Detection: 10 µL of Kinase Detection Reagent is added to convert ADP to ATP and to generate a luminescent signal.[10] The plate is incubated for 30-60 minutes at room temperature.

    • Measurement: Luminescence is measured using a plate-reading luminometer. The IC50 values are determined by plotting the luminescence signal against the inhibitor concentration.

NanoBRET™ Target Engagement Assay (for Cellular Target Engagement)

This assay measures the binding of a compound to a target protein within intact cells.

  • Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (ULK1 or ULK2) and a fluorescent energy acceptor (tracer) that binds to the target. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[11][12]

  • Protocol Outline:

    • Cell Preparation: HEK293T cells are transiently transfected with a plasmid encoding the NanoLuc®-ULK1 or NanoLuc®-ULK2 fusion protein.

    • Assay Setup: Transfected cells are seeded into a 384-well plate. The cells are then treated with varying concentrations of this compound and a fixed concentration of the NanoBRET™ tracer.

    • Signal Detection: After a 2-hour incubation at 37°C, the NanoBRET™ substrate and an extracellular NanoLuc® inhibitor are added.[13]

    • Measurement: The plate is read on a luminometer capable of measuring donor (450 nm) and acceptor (610 nm) emission wavelengths. The BRET ratio (acceptor emission/donor emission) is calculated and plotted against the compound concentration to determine the IC50.[13]

mCherry-EGFP-LC3 Autophagic Flux Assay

This assay is used to monitor and quantify autophagic flux in cells.

  • Principle: Cells are engineered to express a tandem fluorescently tagged LC3 protein (mCherry-EGFP-LC3). In non-acidic vesicles like autophagosomes, both mCherry and EGFP fluoresce, appearing as yellow puncta. When autophagosomes fuse with acidic lysosomes to form autolysosomes, the GFP signal is quenched, while the acid-stable mCherry continues to fluoresce, resulting in red puncta. An increase in red puncta relative to yellow puncta indicates an increase in autophagic flux.[14]

  • Protocol Outline:

    • Cell Line Generation: MDA-MB-468 cells are stably transduced with a retrovirus expressing mCherry-EGFP-LC3.

    • Treatment: The stable cell line is treated with DMSO (control), this compound, olaparib, or a combination of this compound and olaparib for 48 hours.[4]

    • Imaging and Analysis: Cells are imaged using fluorescence microscopy. The number of yellow (autophagosomes) and red (autolysosomes) puncta per cell are quantified. Autophagic flux is determined by the ratio of red to yellow puncta. Alternatively, cells can be analyzed by flow cytometry to quantify the mCherry to EGFP fluorescence ratio.[15][16]

Conclusion

This compound is a potent dual inhibitor of ULK1 and ULK2 that effectively blocks the initiation of autophagy. Its mechanism of action involves the direct inhibition of ULK1/2 kinase activity, leading to a reduction in the phosphorylation of downstream substrates essential for autophagosome formation. Furthermore, this compound exhibits a synergistic cytotoxic effect with PARP inhibitors in TNBC cells by preventing the activation of autophagy as a pro-survival response. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other potential autophagy inhibitors in cancer research and drug development.

References

SBP-7455: A Novel Dual ULK1/2 Inhibitor for Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Triple-negative breast cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. A promising therapeutic strategy involves the inhibition of autophagy, a cellular recycling process that cancer cells exploit to survive and resist treatment. This whitepaper details the preclinical data and mechanism of action of SBP-7455, a potent, orally active dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2. This compound has demonstrated significant anti-tumor activity in TNBC models, both as a single agent and in combination with existing therapies, highlighting its potential as a novel treatment for this challenging disease.

Introduction

Triple-negative breast cancer, accounting for 15-20% of all breast cancers, is characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2] This lack of defined molecular targets limits treatment options primarily to chemotherapy, which is often associated with significant toxicity and the development of resistance.[1]

Autophagy is a catabolic process essential for cellular homeostasis, involving the degradation of cellular components to recycle nutrients and eliminate damaged organelles. In the context of cancer, autophagy can play a dual role. However, in established tumors, it is often co-opted by cancer cells to sustain survival and proliferation, particularly under conditions of metabolic stress induced by chemotherapy or targeted agents.[1] This has led to the exploration of autophagy inhibition as a therapeutic strategy to sensitize cancer cells to treatment.

ULK1 and its homologue ULK2 are serine/threonine kinases that play a pivotal role in the initiation of autophagy.[3][4] this compound is a next-generation small molecule inhibitor designed to target both ULK1 and ULK2, thereby blocking autophagy at its earliest stage.[1] Preclinical studies have shown that this compound effectively reduces the viability of TNBC cells and demonstrates synergistic cytotoxicity when combined with Poly (ADP-ribose) polymerase (PARP) inhibitors.[3][4][5]

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of ULK1 and ULK2. These kinases are key components of the ULK pre-initiation complex, which is essential for the formation of the phagophore, the precursor to the autophagosome. By inhibiting ULK1/2, this compound effectively blocks the initiation of the autophagy cascade.[3][4] This leads to an accumulation of cellular waste and a failure to recycle essential metabolites, ultimately resulting in cancer cell death.[1]

Signaling Pathway

The ULK1/2 signaling pathway is a central regulator of autophagy. Under nutrient-rich conditions, the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) phosphorylates and inhibits ULK1, thereby suppressing autophagy. Conversely, under conditions of cellular stress, such as nutrient deprivation, AMP-activated protein kinase (AMPK) is activated. AMPK can then activate ULK1 directly through phosphorylation and indirectly by inhibiting mTORC1. Activated ULK1 phosphorylates several downstream targets, including Beclin-1 and VPS34, to initiate the formation of the autophagosome. This compound directly targets and inhibits the kinase activity of ULK1 and ULK2, preventing these downstream phosphorylation events and halting autophagy induction.

ULK1_Signaling_Pathway ULK1/2 Signaling Pathway in Autophagy Initiation cluster_upstream Upstream Regulators cluster_core ULK1/2 Complex cluster_downstream Downstream Effectors Nutrient Status Nutrient Status mTORC1 mTORC1 Nutrient Status->mTORC1 High Nutrients AMPK AMPK Nutrient Status->AMPK Low Nutrients ULK1_ULK2 ULK1/ULK2 mTORC1->ULK1_ULK2 Inhibition AMPK->ULK1_ULK2 Activation ATG13 ATG13 ULK1_ULK2->ATG13 FIP200 FIP200 ULK1_ULK2->FIP200 ATG101 ATG101 ULK1_ULK2->ATG101 Beclin-1 Beclin-1 ULK1_ULK2->Beclin-1 Phosphorylation VPS34 VPS34 ULK1_ULK2->VPS34 Phosphorylation Autophagosome Formation Autophagosome Formation Beclin-1->Autophagosome Formation VPS34->Autophagosome Formation This compound This compound This compound->ULK1_ULK2 Inhibition

Caption: this compound inhibits the ULK1/2 complex, a key initiator of autophagy.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent inhibition of ULK1 and ULK2 kinase activity and has shown significant cytotoxic effects as a single agent in triple-negative breast cancer cell lines.

Assay TypeTarget/Cell LineEndpointThis compound ValueReference
ADP-Glo Kinase AssayULK1IC5013 nM[6]
ADP-Glo Kinase AssayULK2IC50476 nM[6]
Cell Viability AssayMDA-MB-468 (TNBC)IC500.3 µM (72h)[6]
Synergy with PARP Inhibitors

A key finding from preclinical studies is the synergistic cytotoxicity of this compound with the PARP inhibitor olaparib (B1684210) in TNBC cells.[3] PARP inhibitors are effective in a subset of TNBC patients, particularly those with BRCA mutations.[3] The combination of this compound and olaparib has been shown to be more effective at killing TNBC cells than either agent alone.[3] This suggests that inhibiting autophagy with this compound can overcome resistance mechanisms to PARP inhibitors.

Cell LineCombinationEffectReference
MDA-MB-468This compound + OlaparibSynergistic Cytotoxicity[3]
In Vivo Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable.[3][4]

ParameterValueDosingReference
Tmax~1 h30 mg/kg (oral)[6]
Cmax990 nM30 mg/kg (oral)[6]
T1/21.7 h30 mg/kg (oral)[6]

Experimental Protocols

ADP-Glo Kinase Assay

The ADP-Glo Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Protocol Outline:

  • Kinase Reaction: Recombinant ULK1 or ULK2 enzyme is incubated with a substrate and ATP in a reaction buffer. This compound at various concentrations is added to determine its inhibitory effect.

  • ADP-Glo Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert the produced ADP into ATP.

  • Luminescence Measurement: The newly synthesized ATP is measured using a luciferase/luciferin reaction, and the luminescent signal is detected with a plate reader. The IC50 value is calculated from the dose-response curve.

ADP_Glo_Workflow ADP-Glo Assay Workflow cluster_prep Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection ULK1/2 Enzyme ULK1/2 Enzyme Reaction Mix Reaction Mix ULK1/2 Enzyme->Reaction Mix Incubation Incubation Reaction Mix->Incubation Produces ADP Substrate + ATP Substrate + ATP Substrate + ATP->Reaction Mix This compound This compound This compound->Reaction Mix Add ADP-Glo Reagent Add ADP-Glo Reagent Incubation->Add ADP-Glo Reagent Depletes ATP Add Kinase Detection Reagent Add Kinase Detection Reagent Add ADP-Glo Reagent->Add Kinase Detection Reagent Converts ADP to ATP Measure Luminescence Measure Luminescence Add Kinase Detection Reagent->Measure Luminescence Generates Light

Caption: Workflow for determining kinase inhibition using the ADP-Glo assay.

Cell Viability Assay (CellTiter-Glo)

The CellTiter-Glo Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Protocol Outline:

  • Cell Seeding: MDA-MB-468 TNBC cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (and/or olaparib) for a specified period (e.g., 72 hours).

  • Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.

  • Incubation and Lysis: The plate is mixed on an orbital shaker to induce cell lysis.

  • Luminescence Measurement: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.

NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay is a proximity-based assay that can be used to quantify the interaction of a compound with its target protein in live cells.

Protocol Outline:

  • Cell Transfection: Cells are co-transfected with plasmids encoding the target kinase (ULK1 or ULK2) fused to a NanoLuc® luciferase and a fluorescent energy acceptor.

  • Compound Treatment: The transfected cells are treated with various concentrations of this compound.

  • Substrate Addition: A specific substrate for the NanoLuc® luciferase is added.

  • BRET Measurement: If the compound binds to the target kinase, it displaces a tracer, leading to a change in the Bioluminescence Resonance Energy Transfer (BRET) signal between the NanoLuc® donor and the fluorescent acceptor. This change is measured with a specialized plate reader.

Clinical Development and Future Directions

As of the latest available information, there are no active clinical trials specifically investigating this compound. The promising preclinical data, particularly the synergy with PARP inhibitors, strongly support the advancement of this compound or similar ULK1/2 inhibitors into clinical development for the treatment of triple-negative breast cancer. Future studies should focus on establishing the safety and efficacy of this compound in clinical settings, both as a monotherapy and in combination with other agents. Further investigation into biomarkers that predict response to ULK1/2 inhibition will also be crucial for patient selection and maximizing therapeutic benefit.

Conclusion

This compound is a potent and orally bioavailable dual ULK1/2 inhibitor that represents a promising new therapeutic agent for triple-negative breast cancer. By targeting the initiation of autophagy, this compound effectively induces cancer cell death and can overcome resistance to other targeted therapies such as PARP inhibitors. The robust preclinical data package for this compound provides a strong rationale for its continued development and clinical investigation in TNBC and potentially other autophagy-dependent cancers.

References

SBP-7455: A Technical Guide for Pancreatic Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited effective therapeutic options. A growing body of evidence points to the critical role of autophagy, a cellular self-degradation process, in sustaining pancreatic cancer cell survival and promoting resistance to therapy. SBP-7455, a potent and specific small molecule inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, has emerged as a promising investigational agent in pancreatic cancer research. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its investigation in pancreatic cancer models.

Introduction to this compound

This compound is a dual-specific inhibitor of ULK1 and ULK2, the serine/threonine kinases that play a pivotal role in the initiation of the autophagy cascade.[1] By targeting the earliest step in the autophagy pathway, this compound offers a more specific and potent inhibition of this process compared to less specific agents like chloroquine (B1663885) and its derivatives.[2] Preclinical studies have demonstrated the potential of this compound to inhibit pancreatic cancer cell growth, induce apoptosis, and synergize with other anti-cancer agents.[1][2]

Mechanism of Action: Targeting the ULK1/2 Signaling Pathway

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of ULK1 and ULK2.[1] In the context of pancreatic cancer, the ULK1/2 signaling pathway is a critical regulator of autophagy, a process highly depended upon by cancer cells for survival under metabolic stress.

The ULK1/2 Signaling Cascade in Autophagy

Under normal conditions, mTORC1 phosphorylates and inactivates the ULK1 complex. However, under cellular stress, such as nutrient deprivation or chemotherapy, mTORC1 is inhibited, leading to the activation of the ULK1 complex. This complex, consisting of ULK1/2, ATG13, FIP200, and ATG101, initiates the formation of the autophagosome. Activated ULK1 phosphorylates several downstream targets, including Beclin-1, ATG13, and ATG14, which are essential for the subsequent steps of autophagosome nucleation and elongation.[1][3]

ULK1 Signaling Pathway in Autophagy Initiation.

Preclinical Efficacy in Pancreatic Cancer

This compound has demonstrated significant anti-tumor activity in various preclinical models of pancreatic cancer, both as a monotherapy and in combination with other agents.

Monotherapy Activity

Studies have shown that this compound effectively inhibits the growth of pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound are consistently in the low micromolar to nanomolar range, highlighting its potency.

Cell Line/ModelThis compound IC50Reference
MiaPaca2Dose-dependent growth inhibition[1]
Panc1Dose-dependent growth inhibition[1]
hM19A (PDO)1.6 µM[2]
hM1E (PDO)40.8 µM[1]
MDA-MB-468 (TNBC)0.3 µM[4]

PDO: Patient-Derived Organoid; TNBC: Triple-Negative Breast Cancer (for comparison)

Combination Therapy

The therapeutic potential of this compound is further enhanced when used in combination with other anti-cancer drugs, particularly those known to induce autophagy as a resistance mechanism.

Combination AgentPancreatic Cancer ModelEffectReference
Trametinib (MEK inhibitor)hM1E (PDO)Strong Synergy[5]
Trametinib (MEK inhibitor)hM19A (PDO)Additive Effect[5]
GemcitabineMiaPaca2Reversal of drug-induced autophagy[2]
CisplatinMiaPaca2Reversal of drug-induced autophagy[2]
Olaparib (PARP inhibitor)TNBC cellsSynergy[3]

These findings suggest that combining this compound with MEK inhibitors or standard chemotherapy could be a promising strategy to overcome therapeutic resistance in pancreatic cancer.[2][3]

Experimental Protocols

To facilitate further research into this compound, this section provides detailed protocols for key in vitro experiments.

Western Blotting for ULK1 Target Inhibition

This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of downstream ULK1 targets.

Materials:

  • Pancreatic cancer cells (e.g., MiaPaca2, Panc1, BxPC3)

  • This compound (dissolved in DMSO)

  • Complete culture medium

  • PBS (phosphate-buffered saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-ULK1 (Ser757)

    • ULK1

    • Phospho-Beclin-1

    • Beclin-1

    • Phospho-ATG13

    • ATG13

    • GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed pancreatic cancer cells and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect protein bands using an ECL substrate and an imaging system.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis in pancreatic cancer cells following treatment with this compound.

Materials:

  • Pancreatic cancer cells

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for 48-72 hours.

  • Harvest cells (including floating cells) and wash with cold PBS.

  • Resuspend cells in binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

Immunofluorescence for Autophagosome Formation (LC3 Puncta)

This protocol visualizes the inhibition of autophagosome formation by this compound.

Materials:

  • Pancreatic cancer cells (e.g., PANC-1)

  • This compound

  • Autophagy inducer (e.g., AZD8055, or starvation media)

  • Coverslips

  • 4% paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-LC3B

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips.

  • Pre-treat cells with this compound for 1 hour.

  • Induce autophagy by treating with an mTOR inhibitor like AZD8055 or by replacing with starvation media for 2-4 hours.[1]

  • Fix cells with 4% PFA.

  • Permeabilize cells with permeabilization buffer.

  • Block with blocking buffer.

  • Incubate with anti-LC3B primary antibody.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain nuclei with DAPI.

  • Mount coverslips and visualize LC3 puncta using a fluorescence microscope. A decrease in the number of LC3 puncta per cell indicates inhibition of autophagy.[6][7]

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for evaluating this compound and the logical relationship of its effects.

Experimental_Workflow cluster_invitro In Vitro Evaluation Cell_Culture 1. Pancreatic Cancer Cell Culture Treatment 2. This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Western_Blot 3a. Western Blot (ULK1 Target Inhibition) Treatment->Western_Blot FACS 3b. FACS Analysis (Apoptosis) Treatment->FACS IF 3c. Immunofluorescence (LC3 Puncta) Treatment->IF Viability 3d. Cell Viability Assays (IC50 Determination) Treatment->Viability Logical_Relationship SBP7455 This compound ULK1_Inhibition ULK1/2 Inhibition SBP7455->ULK1_Inhibition Autophagy_Block Autophagy Inhibition ULK1_Inhibition->Autophagy_Block Apoptosis Increased Apoptosis Autophagy_Block->Apoptosis Growth_Inhibition Tumor Growth Inhibition Apoptosis->Growth_Inhibition

References

SBP-7455: A Chemical Probe for Autophagy Modulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular recycling process crucial for maintaining homeostasis. Its dysregulation is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases. The Unc-51-like kinases 1 and 2 (ULK1 and ULK2) are serine/threonine kinases that play a pivotal role in initiating the autophagy cascade. SBP-7455 has emerged as a potent and selective chemical probe for studying the intricate mechanisms of autophagy through the targeted inhibition of ULK1 and ULK2. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols for its use, and visualization of its signaling context.

Mechanism of Action

This compound is a dual-specific inhibitor of ULK1 and ULK2, the initiating kinases in the autophagy signaling pathway.[1] By binding to the ATP-binding pocket of these kinases, this compound effectively blocks their enzymatic activity.[2] This inhibition prevents the phosphorylation of downstream ULK1/2 substrates, such as Beclin1 (BECN1), VPS34, and ATG13, which are essential for the formation of the autophagosome.[2][3] Consequently, the entire autophagy process is halted at its initial stage. This targeted inhibition allows for precise investigation of the roles of ULK1/2 in cellular processes and disease models.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and cellular effects.

Table 1: In Vitro Kinase Inhibition

TargetAssayIC50 (nM)Reference
ULK1ADP-Glo13[3][4]
ULK2ADP-Glo476[3][4]
ULK1NanoBRET328[5]

Table 2: Cellular Activity

Cell LineAssayEffectIC50 (µM)Treatment ConditionsReference
MDA-MB-468CellTiter-GloInhibition of cell growth0.372 hours[4]

Table 3: In Vivo Pharmacokinetics in Mice

ParameterValueDosingReference
Tmax~1 hour30 mg/kg, oral gavage[4]
Cmax990 nM30 mg/kg, oral gavage[4]
T1/21.7 hours30 mg/kg, oral gavage[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental applications of this compound, the following diagrams have been generated using the DOT language.

SBP7455_Mechanism_of_Action cluster_upstream Upstream Signals cluster_downstream Downstream Events Nutrient\nDeprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient\nDeprivation->mTORC1 inhibits ULK1_ULK2 ULK1/ULK2 mTORC1->ULK1_ULK2 inhibits ATG13 ATG13 BECN1_VPS34 BECN1-VPS34 Complex ULK1_ULK2->BECN1_VPS34 phosphorylates & activates FIP200 FIP200 ATG101 ATG101 Autophagosome Autophagosome Formation BECN1_VPS34->Autophagosome SBP7455 This compound SBP7455->ULK1_ULK2 inhibits

Caption: Mechanism of this compound action on the ULK1/2 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies adp_glo ADP-Glo Kinase Assay (Biochemical Potency) nanobret NanoBRET Target Engagement (Cellular Target Engagement) western Western Blot (Downstream Signaling) lc3_flux mCherry-EGFP-LC3 Flux Assay (Autophagic Flux) viability CellTiter-Glo (Cell Viability) pk Pharmacokinetics (Oral Bioavailability) pd Pharmacodynamics (Target Engagement) start This compound Characterization start->adp_glo start->nanobret start->western start->lc3_flux start->viability start->pk start->pd

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, based on published literature.

In Vitro ULK1/2 Kinase Assay (ADP-Glo™)

This assay biochemically quantifies the kinase activity of ULK1 and ULK2 by measuring the amount of ADP produced.

Materials:

  • Recombinant human ULK1 or ULK2 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO, then dilute in Kinase Buffer.

  • In a 384-well plate, add 1 µL of diluted this compound or DMSO (vehicle control).

  • Add 2 µL of ULK1 or ULK2 enzyme solution (e.g., 5 ng per reaction).

  • Add 2 µL of a substrate/ATP mix (e.g., 5 mg/ml MBP and 500 µM ATP).

  • Incubate the reaction at 30°C for 45-60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Target Engagement (NanoBRET™ Assay)

This assay measures the binding of this compound to ULK1 or ULK2 in live cells.

Materials:

  • HEK293 cells

  • NanoLuc®-ULK1 or NanoLuc®-ULK2 fusion vector

  • Transfection reagent (e.g., FuGENE HD)

  • NanoBRET™ Tracer K-5 (Promega)

  • This compound

  • NanoBRET™ Nano-Glo® Substrate (Promega)

  • Opti-MEM

  • 96-well white plates

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-ULK fusion vector and seed them into a 96-well plate.

  • Prepare serial dilutions of this compound.

  • Pre-treat the cells with the NanoBRET™ Tracer K-5.

  • Add the diluted this compound or DMSO to the wells and incubate for 1-2 hours at 37°C.

  • Add the NanoBRET™ Nano-Glo® Substrate.

  • Measure the donor emission (460 nm) and acceptor emission (600 nm) to determine the BRET ratio.

  • Calculate IC50 values based on the displacement of the tracer by this compound.

Western Blot for Downstream Signaling

This method is used to assess the phosphorylation status of ULK1/2 substrates.

Materials:

  • Cell line of interest (e.g., MDA-MB-468)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ATG13 (Ser318), anti-ATG13, anti-ULK1.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound at the desired concentrations for the specified time.

  • Lyse the cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-ATG13 at 1:1000 dilution).

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Autophagic Flux Assay (mCherry-EGFP-LC3)

This assay measures the progression of autophagy from autophagosome to autolysosome.

Materials:

  • Cells stably expressing the mCherry-EGFP-LC3 reporter plasmid.

  • This compound

  • Autophagy inducer (e.g., olaparib, starvation media)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat the mCherry-EGFP-LC3 expressing cells with this compound and/or an autophagy inducer for the desired time (e.g., 48 hours).[3]

  • For flow cytometry: Harvest and resuspend the cells in a suitable buffer. Analyze the cells, measuring both mCherry (red) and EGFP (green) fluorescence. An increase in the red/green fluorescence ratio indicates increased autophagic flux.

  • For microscopy: Image the cells using a fluorescence microscope. Autophagosomes will appear yellow (colocalization of mCherry and EGFP), while autolysosomes will appear red (EGFP signal is quenched in the acidic environment). Quantify the number of yellow and red puncta per cell.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on ATP levels.

Materials:

  • Cell line of interest (e.g., MDA-MB-468)

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Opaque-walled 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).[4]

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium).

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence with a plate reader.

  • Calculate cell viability relative to vehicle-treated controls and determine the IC50 value.

In Vivo Pharmacokinetics and Pharmacodynamics

These studies assess the absorption, distribution, metabolism, and excretion (ADME) of this compound and its target engagement in a living organism.

Pharmacokinetics:

  • Administer this compound to mice via oral gavage (e.g., 30 mg/kg in a vehicle of 5% DMSO, 10% Tween 80, and 85% H₂O).[3]

  • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process the blood to obtain plasma.

  • Analyze the concentration of this compound in the plasma samples using LC-MS/MS.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and T1/2.

Pharmacodynamics:

  • Dose mice with this compound (e.g., 10 mg/kg, oral gavage).[4]

  • After a specified time (e.g., 2 hours), harvest tissues of interest (e.g., liver).[4]

  • Prepare tissue lysates and perform Western blotting for downstream targets of ULK1/2 (e.g., phospho-ATG13) as described in the Western Blot protocol.

Conclusion

This compound is a valuable and well-characterized chemical probe for the investigation of autophagy. Its high potency and selectivity for ULK1 and ULK2 make it an excellent tool for dissecting the roles of these kinases in both normal physiology and disease. The comprehensive data and detailed protocols provided in this guide are intended to facilitate the effective use of this compound by researchers in academia and industry, ultimately advancing our understanding of autophagy and aiding in the development of novel therapeutics.

References

SBP-7455: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of SBP-7455, a potent dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the autophagy pathway.

Chemical Structure and Properties

This compound, with the chemical formula C₁₆H₁₇F₃N₄O₂, is a small molecule inhibitor developed for cancer research, particularly for triple-negative breast cancer (TNBC).[1][2][3] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name N4-cyclopropyl-N2-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)pyrimidine-2,4-diamine[4]
CAS Number 1884222-74-5[1]
Molecular Formula C₁₆H₁₇F₃N₄O₂[1]
Molecular Weight 354.33 g/mol [1]
SMILES COC1=C(OC)C=C(NC2=NC=C(C(=N2)NC3CC3)C(F)(F)F)C=C1[4]
Solubility DMSO: 71 mg/mL (200.37 mM)[1]
Ethanol: 71 mg/mL[1]
Water: Insoluble[1]

Mechanism of Action and Biological Activity

This compound is a dual inhibitor of ULK1 and ULK2, two serine/threonine kinases that play a critical role in the initiation of autophagy.[1][2] Autophagy is a cellular recycling process that cancer cells can exploit to survive under stressful conditions, such as those induced by chemotherapy.[1] By inhibiting ULK1 and ULK2, this compound blocks the initiation of autophagy, leading to cancer cell death.[1][5]

In Vitro Activity

This compound potently inhibits the enzymatic activity of ULK1 and ULK2. The half-maximal inhibitory concentrations (IC₅₀) are detailed in the table below.

TargetIC₅₀ (nM)AssayReference
ULK1 13ADP-Glo[1][3]
ULK2 476ADP-Glo[1][3]
Cellular Activity

In cellular assays, this compound has demonstrated potent activity against triple-negative breast cancer cell lines.

Cell LineIC₅₀ (µM)AssayReference
MDA-MB-468 0.3CellTiter-Glo (72h)[3]

In Vivo Pharmacokinetics in Mice

Pharmacokinetic studies in mice have shown that this compound has good oral bioavailability.[1][2]

ParameterValueDosingReference
Tmax ~1 h30 mg/kg, oral[3]
Cmax 990 nM30 mg/kg, oral[3]
T₁/₂ 1.7 h30 mg/kg, oral[3]

Synergy with PARP Inhibitors

This compound has been shown to act synergistically with Poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, in killing triple-negative breast cancer cells.[1] This suggests a promising combination therapy strategy for this aggressive form of cancer.

Signaling Pathway

This compound targets the initiation of the autophagy pathway by inhibiting ULK1 and ULK2. The simplified signaling pathway is depicted below. Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1/2 complex. Upon starvation or mTORC1 inhibition, the ULK1/2 complex (comprising ULK1/2, ATG13, and FIP200) becomes active and initiates the formation of the phagophore by phosphorylating downstream substrates. This compound directly inhibits the kinase activity of ULK1 and ULK2, thereby blocking this initiation step.

ULK1_Signaling_Pathway ULK1/2 Signaling Pathway in Autophagy Initiation cluster_upstream Upstream Regulation cluster_downstream Downstream Events mTORC1 mTORC1 ULK1_2 ULK1/2 mTORC1->ULK1_2 inhibits Nutrient_Status Nutrient Sufficiency Nutrient_Status->mTORC1 activates Starvation Starvation Starvation->mTORC1 inhibits ATG13 ATG13 ULK1_2->ATG13 FIP200 FIP200 ULK1_2->FIP200 Phagophore Phagophore Formation ULK1_2->Phagophore initiates ATG13->FIP200 Autophagy Autophagy Phagophore->Autophagy SBP_7455 This compound SBP_7455->ULK1_2 inhibits

Caption: this compound inhibits the ULK1/2 complex, a key initiator of autophagy.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is detailed in the supplementary information of the primary publication by Ren H, et al. in the Journal of Medicinal Chemistry (2020).[6] A key step involves the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786) with cyclopropylamine, followed by a subsequent reaction with 3,4-dimethoxyaniline.

In Vitro ULK1/2 Kinase Assay (ADP-Glo™)

Objective: To determine the in vitro inhibitory activity of this compound against ULK1 and ULK2 kinases.

Materials:

  • Recombinant human ULK1 and ULK2 enzymes

  • ATP

  • Substrate peptide (e.g., a generic kinase substrate)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • This compound

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add 2.5 µL of kinase solution (ULK1 or ULK2) to each well.

  • Add 0.5 µL of the this compound dilution or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the substrate peptide.

  • Incubate the plate at room temperature for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC₅₀ values by fitting the data to a dose-response curve.

Cellular Target Engagement (NanoBRET™ Assay)

Objective: To measure the binding of this compound to ULK1 and ULK2 in living cells.

Materials:

  • HEK293T cells

  • NanoLuc®-ULK1 or NanoLuc®-ULK2 fusion constructs

  • NanoBRET™ fluorescent tracer

  • This compound

  • Opti-MEM™ I Reduced Serum Medium

  • Transfection reagent

Procedure:

  • Transfect HEK293T cells with the NanoLuc®-ULK fusion constructs.

  • After 24 hours, harvest the cells and resuspend them in Opti-MEM.

  • Dispense the cell suspension into a 384-well plate.

  • Add the NanoBRET™ fluorescent tracer to all wells.

  • Add a serial dilution of this compound or DMSO to the respective wells.

  • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Add the NanoBRET™ Nano-Glo® Substrate.

  • Measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader.

  • Calculate the NanoBRET™ ratio and determine the IC₅₀ values.

Cell Viability Assay (CellTiter-Glo®)

Objective: To assess the effect of this compound on the viability of MDA-MB-468 cells.

Materials:

  • MDA-MB-468 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Procedure:

  • Seed MDA-MB-468 cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

  • Incubate the plate for 72 hours at 37°C in a CO₂ incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC₅₀ values from the dose-response curve.

Western Blot for Phospho-ATG13

Objective: To evaluate the effect of this compound on the phosphorylation of ATG13, a direct substrate of ULK1.

Materials:

  • MDA-MB-468 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ATG13 (Ser318), anti-total ATG13, anti-ULK1, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat MDA-MB-468 cells with this compound or DMSO for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Western_Blot_Workflow Western Blot Workflow for pATG13 A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (anti-pATG13, anti-ATG13, anti-ULK1, anti-Actin) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Caption: Workflow for assessing this compound's effect on ATG13 phosphorylation.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in mice after oral administration.

Materials:

  • Female C57BL/6 mice (or other appropriate strain)

  • This compound

  • Dosing vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O)

  • Blood collection supplies (e.g., heparinized capillaries)

  • LC-MS/MS system

Procedure:

  • Administer a single oral dose of this compound (e.g., 30 mg/kg) to a cohort of mice.

  • Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via an appropriate method (e.g., tail vein or retro-orbital bleeding).

  • Process the blood to obtain plasma and store the samples at -80°C until analysis.

  • Prepare plasma samples for analysis by protein precipitation with acetonitrile.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Tmax, Cmax, T₁/₂, AUC) using appropriate software.

This technical guide provides a solid foundation for researchers working with this compound. For more detailed information, please refer to the primary literature cited.

References

An In-depth Technical Guide to SBP-7455 (CAS 1884222-74-5): A Dual ULK1/2 Autophagy Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SBP-7455 (B2895894), a potent, orally bioavailable dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2. This compound has emerged as a significant chemical probe for studying the role of autophagy in various pathological conditions, particularly in cancer. This document consolidates key data on its mechanism of action, preclinical pharmacology, and relevant experimental methodologies.

Core Compound Information

ParameterInformation
Compound Name This compound
CAS Number 1884222-74-5
Molecular Formula C₁₆H₁₇F₃N₄O₂
Molecular Weight 354.33 g/mol
Synonyms N4-cyclopropyl-N2-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)pyrimidine-2,4-diamine
Mechanism of Action Dual inhibitor of ULK1 and ULK2, key regulators of autophagy initiation.

Quantitative Data Summary

Table 1: In Vitro Potency and Cellular Activity
AssayTarget/Cell LineIC₅₀Reference
ADP-Glo AssayULK113 nM[1][2][3]
ADP-Glo AssayULK2476 nM[1][2][3]
Cell Growth InhibitionMDA-MB-468 (TNBC)0.3 µM (72h)[2]
Table 2: In Vivo Pharmacokinetics in Mice
ParameterValueDosingReference
Tmax ~1 hour30 mg/kg (oral)[2]
Cmax 990 nM30 mg/kg (oral)[2]
T₁/₂ 1.7 hours30 mg/kg (oral)[2]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the kinase activity of ULK1 and ULK2, which are serine/threonine kinases that play a pivotal role in the initiation of the autophagy cascade.[1][4] Under cellular stress conditions such as nutrient deprivation, the ULK1/2 complex (containing ULK1/2, ATG13, FIP200, and ATG101) is activated, leading to the phosphorylation of downstream substrates like Beclin-1 and VPS34.[5] This phosphorylation cascade is essential for the formation of the phagophore, the precursor to the autophagosome.

By inhibiting ULK1 and ULK2, this compound effectively blocks the initiation of autophagy.[4][6] This leads to a reduction in autophagic flux, which can be particularly detrimental to cancer cells that rely on autophagy for survival and to resist therapy.[4][7] Notably, this compound has shown synergistic cytotoxicity with PARP inhibitors, such as olaparib, in triple-negative breast cancer (TNBC) cells.[4][7]

Signaling Pathway Diagram

Autophagy Initiation and Inhibition by this compound stress Nutrient Deprivation / Stress ULK1_ULK2 ULK1 / ULK2 stress->ULK1_ULK2 activates ATG13 ATG13 ULK1_ULK2->ATG13 forms complex with Beclin1 Beclin-1 ULK1_ULK2->Beclin1 phosphorylates VPS34 VPS34 ULK1_ULK2->VPS34 phosphorylates FIP200 FIP200 ATG101 ATG101 Phagophore Phagophore Formation Beclin1->Phagophore VPS34->Phagophore Autophagy Autophagy Phagophore->Autophagy SBP7455 This compound SBP7455->ULK1_ULK2 inhibits Experimental Workflow for this compound Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation kinase_assay ADP-Glo Kinase Assay (ULK1/2 Inhibition) western_blot Western Blot (Downstream Targets) kinase_assay->western_blot Confirm Cellular Activity cell_viability Cell Viability Assay (e.g., MDA-MB-468) efficacy_study Efficacy Study (TNBC Xenograft Model) cell_viability->efficacy_study Inform Efficacy Studies pk_study Pharmacokinetics Study (Mice) pd_study Pharmacodynamics Study (Target Engagement) pk_study->pd_study Correlate Exposure with Target Inhibition pd_study->efficacy_study Confirm In Vivo Mechanism of Action start This compound start->kinase_assay start->cell_viability start->pk_study

References

Methodological & Application

Application Notes and Protocols for SBP-7455 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBP-7455 is a potent, orally active dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, which are serine/threonine kinases critical for the initiation of the autophagy pathway.[1][2][3] By targeting the initial steps of autophagy, this compound effectively blocks the cellular recycling process that cancer cells often exploit to survive and resist treatment.[3][4] These characteristics make this compound a promising investigational compound, particularly for aggressive cancers like triple-negative breast cancer (TNBC) and pancreatic cancer.[2][5]

Mechanism of Action

This compound exerts its biological effects by inhibiting the enzymatic activity of ULK1 and ULK2.[1][2] This inhibition prevents the phosphorylation of downstream ULK1 substrates such as Beclin1, ATG13, and ATG14, which are essential for the formation of the autophagosome.[5] By blocking autophagic flux, this compound can induce apoptosis in cancer cells, especially under nutrient-deprived conditions.[3] Notably, this compound has been shown to work synergistically with PARP inhibitors, such as olaparib, to enhance cytotoxic effects in TNBC cells.[3][6][7]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on in vitro and cell-based assays.

ParameterTarget/Cell LineValueAssayReference
IC₅₀ ULK113 nMADP-Glo[1][2][8]
IC₅₀ ULK2476 nMADP-Glo[1][2][8]
IC₅₀ MDA-MB-468 cells (TNBC)0.3 µM (72h treatment)CellTiter-Glo[2][3]

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol outlines the steps to assess the cytotoxic effects of this compound on a cancer cell line, such as MDA-MB-468.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Cancer cell line (e.g., MDA-MB-468)

  • Complete growth medium (e.g., RPMI with 10% FBS)

  • 96-well clear bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C or -80°C for long-term storage.[2]

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 3,000-5,000 cells/well for MDA-MB-468). Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A common starting concentration for a dose-response curve is 30 µM with 1:3 serial dilutions.[3]

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a DMSO-only control (vehicle control).

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours).[2][3]

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium in the well).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot for Autophagy Inhibition

This protocol is designed to detect the inhibition of ULK1 activity by observing the phosphorylation status of its downstream targets.

Materials:

  • This compound

  • Cancer cell line (e.g., MiaPaca2, MDA-MB-468)

  • Complete growth medium and starvation medium (e.g., EBSS)

  • 6-well tissue culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ATG13 (Ser318), anti-ATG13, anti-ULK1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at the desired concentration (e.g., 10 µM or 25 µM) for a specified duration (e.g., 1, 18, or 24 hours).[3][5] For starvation-induced autophagy, replace the growth medium with a starvation medium like EBSS during the treatment period.[3] Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

  • Detection: Capture the chemiluminescent signal using an imaging system. A decrease in the phospho-ATG13 signal relative to total ATG13 would indicate inhibition of ULK1 activity.[2]

Visualizations

SBP_7455_Signaling_Pathway cluster_stress Cellular Stress cluster_initiation Autophagy Initiation Complex cluster_downstream Downstream Effectors Stress Nutrient Starvation ROS, etc. ULK1_ULK2 ULK1 / ULK2 Stress->ULK1_ULK2 Activates ATG13 ATG13 ULK1_ULK2->ATG13 Phosphorylates Beclin1 Beclin1 ULK1_ULK2->Beclin1 Phosphorylates Vps34 Vps34 ULK1_ULK2->Vps34 Phosphorylates Autophagosome Autophagosome Formation ATG13->Autophagosome FIP200 FIP200 ATG101 ATG101 Beclin1->Autophagosome Vps34->Autophagosome SBP7455 This compound SBP7455->ULK1_ULK2 Inhibits

Caption: this compound inhibits the ULK1/2 complex, blocking downstream signaling for autophagosome formation.

SBP_7455_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_stock Prepare this compound Stock Solution (DMSO) treatment Treat Cells with This compound Dilutions prep_stock->treatment seed_cells Seed Cells (e.g., MDA-MB-468) seed_cells->treatment incubation Incubate (e.g., 24-72 hours) treatment->incubation viability Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability western Western Blot (p-ATG13, etc.) incubation->western data Data Analysis (IC50, Protein Levels) viability->data western->data

Caption: General experimental workflow for evaluating this compound's effect on cultured cells.

References

Application Notes and Protocols for SBP-7455 In Vivo Dosing in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBP-7455 is a potent and orally bioavailable dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key regulators of autophagy initiation.[1][2][3] It has demonstrated potential in preclinical studies, particularly in the context of triple-negative breast cancer (TNBC) and pancreatic cancer, where it can inhibit autophagic flux and synergize with other anticancer agents like PARP inhibitors.[1][4] These application notes provide detailed protocols for the in vivo administration and dosing of this compound in mice for pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies.

Mechanism of Action: ULK1/2 Inhibition

This compound targets the initial step of the autophagy pathway. ULK1/2 kinases, upon activation by cellular stress (e.g., nutrient deprivation), phosphorylate several downstream substrates, including ATG13, Beclin1, and Vps34. This phosphorylation cascade is critical for the formation of the autophagosome. By inhibiting ULK1 and ULK2, this compound effectively blocks these downstream events, leading to a suppression of autophagic flux.[1]

ULK1_2_Inhibition_Pathway cluster_upstream Upstream Signals cluster_ulk_complex ULK1/2 Complex cluster_downstream Downstream Events Cellular Stress Cellular Stress ULK1_ULK2 ULK1 / ULK2 Cellular Stress->ULK1_ULK2 activates ATG13 ATG13 ULK1_ULK2->ATG13 phosphorylates pATG13 p-ATG13 (Ser318) ATG13->pATG13 Autophagosome Autophagosome Formation pATG13->Autophagosome Autophagy Autophagic Flux Autophagosome->Autophagy SBP7455 This compound SBP7455->ULK1_ULK2 inhibits

ULK1/2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound from in vitro and in vivo mouse studies.

Table 1: In Vitro Potency of this compound

TargetIC₅₀ (ADP-Glo Assay)
ULK113 nM
ULK2476 nM
Data sourced from MedChemExpress.[2]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueConditions
Dose30 mg/kgSingle oral gavage
Tₘₐₓ~1 hourPlasma concentration
Cₘₐₓ990 nMPlasma concentration
t₁/₂1.7 hoursPlasma half-life
Data from a study where this compound was administered orally to mice.[2]

Table 3: Recommended Dosing for In Vivo Mouse Studies

Study TypeDoseAdministration RouteVehiclePurpose
Pharmacokinetics (PK)30 mg/kgOral Gavage5% DMSO, 10% Tween 80, 85% H₂OTo determine drug exposure over time.[1]
Pharmacodynamics (PD)10 mg/kgOral Gavage5% DMSO, 10% Tween 80, 85% H₂OTo assess in vivo target engagement.[1][2]
Efficacy (Example)Not specifiedOral Gavage5% DMSO, 10% Tween 80, 85% H₂OTo evaluate anti-tumor activity.
Note: For efficacy studies, the dose and frequency may need to be optimized based on the tumor model and in combination with other agents.

Experimental Protocols

Protocol 1: Preparation of this compound Dosing Solution

This protocol describes the preparation of this compound for oral administration in mice using the vehicle cited in primary literature.[1] An alternative formulation is also provided.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Tween 80 (Polysorbate 80)

  • Sterile deionized water (H₂O) or sterile saline

  • Corn oil (for alternative formulation)

  • Sterile tubes and syringes

Procedure (Vehicle: 5% DMSO, 10% Tween 80, 85% H₂O):

  • Calculate the required amount of this compound based on the desired concentration and final volume. For example, for a 10 mg/kg dose in a 20g mouse with a dosing volume of 100 µL, the concentration would be 2 mg/mL.

  • Prepare the vehicle by mixing 5 parts DMSO, 10 parts Tween 80, and 85 parts sterile water.

  • First, dissolve the this compound powder in the DMSO portion.

  • Add the Tween 80 to the DMSO/SBP-7455 mixture and vortex until clear.

  • Slowly add the sterile water to the solution while vortexing to reach the final volume.

  • The final solution should be prepared fresh on the day of dosing.

Alternative Procedure (Vehicle: 10% DMSO, 90% Corn Oil): [2]

  • Dissolve this compound in DMSO to create a stock solution (e.g., 20.8 mg/mL).

  • Add 1 part of the DMSO stock solution to 9 parts of corn oil.

  • Mix thoroughly until a clear solution is formed. This formulation may be suitable for longer-term studies but should be used with caution if the dosing period exceeds two weeks.[2]

Dosing_Solution_Prep start Start weigh Weigh this compound start->weigh dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_tween Add Tween 80 dissolve_dmso->add_tween add_water Add H2O add_tween->add_water vortex Vortex to Homogenize add_water->vortex ready Ready for Dosing vortex->ready

Workflow for preparing the this compound dosing solution.
Protocol 2: Pharmacokinetic (PK) Study in Mice

This protocol is designed to assess the absorption, distribution, metabolism, and excretion of this compound.

Materials and Animals:

  • Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old.

  • Prepared this compound dosing solution (30 mg/kg).

  • Oral gavage needles.

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).

  • Centrifuge for plasma separation.

  • LC-MS/MS for sample analysis.

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Fast mice for 4-6 hours prior to dosing, with water available ad libitum.

  • Administer a single 30 mg/kg dose of this compound via oral gavage. The volume should typically be around 5-10 mL/kg (e.g., 100-200 µL for a 20g mouse).

  • Collect blood samples (e.g., via retro-orbital or submandibular bleed) at designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process blood samples to separate plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, t₁/₂, AUC) using appropriate software (e.g., PKSolver).[1]

Protocol 3: In Vivo Target Engagement (PD) Study

This protocol is to confirm that this compound is reaching its target and exerting the expected biological effect.

Materials and Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

  • Prepared this compound dosing solution (10 mg/kg) and vehicle control.

  • Oral gavage needles.

  • Surgical tools for tissue collection.

  • Reagents for Western blotting (lysis buffer, antibodies for p-ATG13 (Ser318), total ATG13, ULK1, and a loading control).

Procedure:

  • Randomly assign mice to two groups: Vehicle control and this compound treatment.

  • Administer a single 10 mg/kg oral dose of this compound or an equivalent volume of vehicle to the respective groups.[1][2]

  • At 2 hours post-dosing, euthanize the mice.[1][2]

  • Immediately harvest tissues of interest (e.g., liver, tumor) and snap-freeze in liquid nitrogen or place in lysis buffer.

  • Prepare tissue lysates for Western blot analysis.

  • Perform Western blotting to assess the phosphorylation status of ATG13 at Ser318. A reduction in the p-ATG13 signal relative to total ATG13 in the this compound treated group indicates successful target engagement.[1][2]

PD_Study_Workflow start Start dosing Oral Gavage: - Vehicle - this compound (10 mg/kg) start->dosing wait Wait 2 Hours dosing->wait euthanize Euthanize & Harvest Liver wait->euthanize lyse Prepare Tissue Lysates euthanize->lyse western Western Blot for p-ATG13 lyse->western analyze Analyze Target Inhibition western->analyze

Workflow for the in vivo pharmacodynamic (PD) study.
Protocol 4: General Efficacy Study in a Xenograft Model

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound, which should be adapted to the specific cancer model.

Materials and Animals:

  • Immunocompromised mice (e.g., NU/NU, NSG) appropriate for the xenograft model.

  • Cancer cells for implantation (e.g., MDA-MB-468 for TNBC).

  • Matrigel or other appropriate matrix for cell suspension.

  • Calipers for tumor measurement.

  • Prepared this compound dosing solution and vehicle control.

Procedure:

  • Implant cancer cells subcutaneously or orthotopically into the mice.

  • Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound alone, combination therapy).

  • Initiate treatment. A potential starting point for this compound could be a dose between 10-30 mg/kg administered by oral gavage, once daily or 5 times per week. The exact regimen should be optimized.

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor animal body weight and overall health throughout the study.

  • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blot for PD markers, immunohistochemistry).

Conclusion

This compound is a valuable tool for investigating the role of autophagy in cancer and other diseases. The protocols outlined above provide a comprehensive guide for its in vivo use in mice. Proper formulation and administration are crucial for obtaining reliable and reproducible results in pharmacokinetic, pharmacodynamic, and efficacy studies. Researchers should adapt these protocols as necessary for their specific experimental models and endpoints.

References

SBP-7455: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of SBP-7455 (B2895894), a potent and orally active dual-specific inhibitor of ULK1/2, key regulators of autophagy. These guidelines are intended to facilitate the preparation and execution of in vitro and in vivo experiments for researchers in oncology and other fields exploring the therapeutic potential of autophagy inhibition.

Product Information

Identifier Description
Name This compound
Synonyms Compound 26
Mechanism of Action Dual-specific inhibitor of unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[1][2][3][4]
Therapeutic Area Oncology, with demonstrated activity in Triple-Negative Breast Cancer (TNBC) and Pancreatic Cancer models.[2][5]

Solubility and Storage

Proper handling and storage of this compound are critical for maintaining its stability and ensuring experimental reproducibility.

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSO 71 mg/mL (200.37 mM)[1]Use fresh, anhydrous DMSO as the compound is hygroscopic and moisture can reduce solubility.[1][2] Sonication or gentle heating may be required to achieve full dissolution.[6]
120 mg/mL (338.67 mM)[6]
125 mg/mL (352.78 mM)[2]
In Vivo Formulation 1 ≥ 2.08 mg/mL (5.87 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2]
In Vivo Formulation 2 Not specified10% DMSO, 90% Corn oil.[2]
In Vivo Formulation 3 Not specified5% DMSO, 10% Tween 80, 85% H₂O.[7]

Table 2: Storage and Stability

FormStorage TemperatureStability
Powder -20°C3 years[1][6]
4°C2 years[2]
In Solvent (Stock Solution) -80°C1 to 2 years[1][2][6]
-20°C1 month to 1 year[1][2]

Note: To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[1][2]

Experimental Protocols

Preparation of Stock Solutions for In Vitro Experiments

Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous (freshly opened) Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Bring the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for short intervals to aid dissolution.[6]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[2]

Preparation of Working Solutions for In Vivo Experiments

Objective: To prepare a homogenous and injectable formulation of this compound for oral gavage in animal models.

Important: Prepare the working solution fresh on the day of the experiment.[2] The solvents should be added sequentially, ensuring the solution is clear after each addition.[6]

Protocol 1: PEG300/Tween-80 Formulation [2][6]

Materials:

  • This compound DMSO stock solution (e.g., 20.8 mg/mL)[2]

  • PEG300

  • Tween-80

  • Saline

  • Sterile tubes

  • Vortex mixer

Procedure (for 1 mL working solution):

  • Add 100 µL of this compound DMSO stock solution (20.8 mg/mL) to a sterile tube.

  • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

  • The final concentration will be 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

Protocol 2: Corn Oil Formulation [2]

Materials:

  • This compound DMSO stock solution (e.g., 20.8 mg/mL)[2]

  • Corn oil

  • Sterile tubes

  • Vortex mixer

Procedure (for 1 mL working solution):

  • Add 100 µL of this compound DMSO stock solution (20.8 mg/mL) to a sterile tube.

  • Add 900 µL of corn oil and mix thoroughly to form a clear solution.

  • The final concentration will be 2.08 mg/mL in a vehicle of 10% DMSO and 90% corn oil.[2] This formulation may be suitable for studies requiring less frequent dosing.[2]

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-468 for TNBC)[2]

  • Complete growth medium (e.g., RPMI with 10% FBS)

  • This compound stock solution in DMSO

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.

  • Incubate the plate for the desired treatment period (e.g., 72 hours).[7]

  • After incubation, measure cell viability using a suitable reagent according to the manufacturer's protocol.

  • Calculate the IC50 value using appropriate software (e.g., GraphPad Prism). This compound has a reported IC50 of 0.3 µM in MDA-MB-468 cells after 72 hours of treatment.[2][6]

In Vivo Pharmacodynamic (PD) and Efficacy Studies

Objective: To evaluate the in vivo target engagement and anti-tumor efficacy of this compound.

Animal Model:

  • Appropriate mouse model (e.g., C57BL mice or tumor xenograft models).

Dosing and Administration:

  • This compound is orally bioavailable and can be administered by oral gavage.[2][3]

  • A typical dose for PD studies is 10 mg/kg.[2][6] For pharmacokinetic studies, a dose of 30 mg/kg has been used.[2][7]

  • Prepare the dosing solution fresh daily using one of the in vivo formulations described above.

Pharmacodynamic (Target Engagement) Protocol:

  • Administer a single dose of this compound (e.g., 10 mg/kg) or vehicle to the mice via oral gavage.[2][6]

  • At a specified time point post-dosing (e.g., 2 hours), euthanize the mice and collect tissues of interest (e.g., liver or tumor).[2][6]

  • Process the tissues for Western blot analysis to assess the phosphorylation status of ULK1 substrates, such as ATG13 (Ser318), as a biomarker of target engagement.[2][7] A robust inhibition of pATG13 (Ser318) is expected.[2]

Efficacy Study Protocol:

  • Once tumors reach a palpable size in a xenograft model, randomize the animals into treatment and control groups.

  • Administer this compound or vehicle daily (or as determined by pharmacokinetic data) via oral gavage.

  • Monitor tumor growth and body weight regularly.

  • At the end of the study, collect tumors for further analysis.

Mechanism of Action and Signaling Pathway

This compound inhibits the initiation of autophagy by directly targeting the kinase activity of ULK1 and ULK2. Under normal conditions, ULK1 forms a complex with ATG13, FIP200, and ATG101. Upon autophagy induction (e.g., by nutrient starvation), ULK1 phosphorylates itself and other components of the complex, including ATG13, which is a critical step for the downstream recruitment of other autophagy-related proteins and the formation of the autophagosome. This compound blocks this initial phosphorylation event.

Table 3: In Vitro Activity of this compound

TargetAssayIC50
ULK1 ADP-Glo13 nM[1][2]
ULK2 ADP-Glo476 nM[1][2]

Pharmacokinetic Parameters of this compound in Mice (30 mg/kg, oral administration) [2][7]

ParameterValue
Tmax ~1 hour
Cmax 990 nM
T1/2 1.7 hours

The plasma concentration of this compound remains above the ULK1 IC50 for nearly 4 hours after a single oral dose.[2]

Visualizations

SBP_7455_Mechanism_of_Action cluster_stress Cellular Stress (e.g., Nutrient Starvation) Stress Nutrient Deprivation ULK1 ULK1/2 Stress->ULK1 Activates ATG13 ATG13 ULK1->ATG13 Autophagy Autophagosome Formation ATG13->Autophagy Initiates FIP200 FIP200 SBP7455 This compound SBP7455->ULK1 Inhibits In_Vivo_Experiment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_SBP Prepare this compound Formulation Dosing Oral Gavage (e.g., 10 mg/kg) Prep_SBP->Dosing Wait Wait 2 hours Dosing->Wait Collect Collect Tissues (Liver/Tumor) Wait->Collect Analysis Western Blot for pATG13 (Ser318) Collect->Analysis

References

Application Notes and Protocols: Monitoring Autophagy Inhibition by SBP-7455 using the mCherry-EGFP-LC3 Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. The mCherry-EGFP-LC3 tandem fluorescent reporter assay is a widely used and reliable method to monitor autophagic flux. This assay leverages the differential pH sensitivity of EGFP (quenched in the acidic lysosomal environment) and the pH-insensitivity of mCherry to distinguish between autophagosomes (yellow fluorescence: mCherry+EGFP) and autolysosomes (red fluorescence: mCherry only). A decrease in the ratio of red to yellow fluorescence is indicative of inhibited autophagic flux.

SBP-7455 is a potent and orally active dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key initiators of the autophagy cascade.[1][2][3] By inhibiting ULK1/2, this compound effectively blocks the initiation of autophagy.[3][4] These application notes provide a detailed protocol for utilizing the mCherry-EGFP-LC3 assay to quantify the inhibitory effect of this compound on autophagic flux in a cellular context.

Principle of the Assay

The mCherry-EGFP-LC3 reporter protein is localized to the autophagosomal membrane upon autophagy induction. In the neutral pH of the autophagosome, both mCherry and EGFP fluoresce, resulting in yellow puncta. When the autophagosome fuses with the lysosome to form an autolysosome, the acidic environment quenches the EGFP signal, while the mCherry fluorescence persists, leading to the appearance of red puncta. The ratio of red to yellow fluorescence, or the overall fluorescence intensity, can be quantified to measure autophagic flux. Inhibition of autophagy by this compound will result in a decrease in the formation of both autophagosomes and autolysosomes, leading to a reduction in both yellow and red puncta.

Data Presentation

The inhibitory effect of this compound on autophagic flux can be quantified and summarized. The following table represents data adapted from a study on triple-negative breast cancer (TNBC) cells, demonstrating the utility of this assay in drug evaluation.[3]

Treatment GroupHigh Autophagic Flux Population (%)Fold Change vs. Control
DMSO Control151.0
Olaparib (30 µM)453.0
This compound (10 µM)50.33
Olaparib (30 µM) + this compound (10 µM)100.67

Table 1: this compound inhibits both basal and Olaparib-induced autophagic flux in MDA-MB-468 TNBC cells expressing mCherry-EGFP-LC3, as measured by flow cytometry after 48 hours of treatment. Data is representative of the shift in cell population towards lower autophagic flux.[3]

Experimental Protocols

This section provides detailed methodologies for assessing the effect of this compound on autophagy using the mCherry-EGFP-LC3 assay.

Materials
  • Cell Lines: A suitable cancer cell line, for example, a triple-negative breast cancer cell line like MDA-MB-468, known to be dependent on autophagy.[3]

  • mCherry-EGFP-LC3 Reporter: A retroviral or lentiviral vector encoding the mCherry-EGFP-LC3 fusion protein (e.g., pBABE-puro mCherry-EGFP-LC3B).

  • Cell Culture Reagents: DMEM or RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Puromycin (for selection).

  • Transfection/Transduction Reagents: Appropriate reagents for viral production and transduction.

  • This compound: Prepare stock solutions in DMSO.[1]

  • Autophagy Inducers (Optional Controls): Rapamycin or starvation medium (e.g., Earle's Balanced Salt Solution, EBSS).

  • Autophagy Inhibitors (Optional Controls): Bafilomycin A1 or Chloroquine.

  • Imaging Equipment: A high-resolution fluorescence microscope or a flow cytometer equipped with appropriate lasers and filters for detecting EGFP (Excitation: ~488 nm, Emission: ~510 nm) and mCherry (Excitation: ~587 nm, Emission: ~610 nm).

Methodology

1. Generation of a Stable mCherry-EGFP-LC3 Cell Line

  • Produce retrovirus or lentivirus containing the mCherry-EGFP-LC3 construct in a suitable packaging cell line.

  • Transduce the target cancer cell line with the viral particles.

  • Select for stably transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Expand and validate the stable cell line by fluorescence microscopy to confirm the expression and punctate formation of the reporter upon treatment with a known autophagy inducer (e.g., Rapamycin or starvation).

2. Cell Seeding and this compound Treatment

  • Seed the stable mCherry-EGFP-LC3 cells onto appropriate culture vessels (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry).

  • Allow the cells to adhere and grow to 50-70% confluency.

  • Prepare working solutions of this compound in complete culture medium. A dose-response experiment is recommended to determine the optimal concentration (e.g., 0.1 µM to 10 µM).[2][3]

  • Include the following controls:

    • Vehicle control (DMSO).

    • Positive control for autophagy induction (e.g., Rapamycin or starvation).

    • Positive control for autophagy inhibition (e.g., Bafilomycin A1 or Chloroquine).

  • Remove the culture medium and add the medium containing this compound or control treatments.

  • Incubate the cells for a desired period (e.g., 18-48 hours, based on experimental design).[3]

3. Data Acquisition and Analysis

A. Fluorescence Microscopy

  • After treatment, wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Wash the cells again with PBS.

  • Mount the coverslips with a mounting medium containing DAPI for nuclear staining.

  • Image the cells using a fluorescence microscope. Acquire images in the green (EGFP), red (mCherry), and blue (DAPI) channels.

  • Analysis:

    • Autophagosomes will appear as yellow puncta (colocalization of green and red signals).

    • Autolysosomes will appear as red-only puncta.

    • Quantify the number of yellow and red puncta per cell in multiple fields of view for each treatment condition. A decrease in both yellow and red puncta in this compound treated cells compared to the control indicates inhibition of autophagy initiation.

B. Flow Cytometry

  • After treatment, harvest the cells by trypsinization.

  • Wash the cells with PBS and resuspend them in FACS buffer (PBS with 1-2% FBS).

  • Analyze the cells on a flow cytometer.

  • Gating Strategy:

    • Gate on the live, single-cell population using forward and side scatter.

    • Measure the fluorescence intensity of mCherry and EGFP for each cell.

  • Analysis:

    • Create a dot plot of mCherry (y-axis) vs. EGFP (x-axis).

    • Cells with high autophagic flux will have a higher mCherry/EGFP ratio and will shift towards the mCherry-high, EGFP-low quadrant.

    • Quantify the percentage of cells in the "high autophagic flux" gate for each treatment condition. This compound treatment is expected to decrease the percentage of cells in this gate.

Visualizations

Signaling Pathway

Autophagy_Initiation_and_SBP7455_Inhibition cluster_0 Autophagy Initiation Complex cluster_1 Downstream Events ULK1_ULK2 ULK1/ULK2 ATG13 ATG13 ULK1_ULK2->ATG13 P FIP200 FIP200 ULK1_ULK2->FIP200 P PI3K_Complex Class III PI3K Complex (Beclin-1, Vps34) ATG13->PI3K_Complex FIP200->PI3K_Complex ATG101 ATG101 Phagophore Phagophore Formation PI3K_Complex->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Stress Cellular Stress (e.g., Starvation) Stress->ULK1_ULK2 SBP7455 This compound SBP7455->ULK1_ULK2

Caption: this compound inhibits autophagy by targeting the ULK1/2 initiation complex.

Experimental Workflow

mCherry_EGFP_LC3_Assay_Workflow cluster_analysis Data Acquisition & Analysis Start Start: Target Cell Line Transduction Transduce with mCherry-EGFP-LC3 Virus Start->Transduction Selection Select Stable Cells (e.g., Puromycin) Transduction->Selection Expansion Expand and Validate Stable Cell Line Selection->Expansion Seeding Seed Cells for Experiment Expansion->Seeding Treatment Treat with this compound and Controls Seeding->Treatment Microscopy Fluorescence Microscopy (Puncta Quantification) Treatment->Microscopy FlowCytometry Flow Cytometry (mCherry/EGFP Ratio) Treatment->FlowCytometry Conclusion Conclusion: Quantify Autophagy Inhibition Microscopy->Conclusion FlowCytometry->Conclusion

References

Application Notes and Protocols: SBP-7455 and Olaparib Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for the combination therapy of SBP-7455, a dual ULK1/2 autophagy inhibitor, and olaparib (B1684210), a PARP inhibitor, for the potential treatment of Triple-Negative Breast Cancer (TNBC).

Introduction

Triple-Negative Breast Cancer (TNBC) is a particularly aggressive form of breast cancer with limited targeted therapy options.[1] Poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, have shown efficacy in TNBC patients with BRCA mutations.[1] However, finding effective therapeutic strategies for TNBC patients with wild-type BRCA is an ongoing area of research.[1]

This compound is a potent and orally bioavailable dual inhibitor of ULK1 and ULK2 (unc-51-like autophagy activating kinase 1 and 2), which are key regulators of autophagy initiation.[1][2] Autophagy is a cellular recycling process that can promote cancer cell survival under stress, including exposure to chemotherapy.[1][2] Preclinical studies have demonstrated that combining the autophagy inhibitor this compound with the PARP inhibitor olaparib results in synergistic cytotoxicity against TNBC cells.[1][2][3] This combination presents a promising therapeutic strategy for TNBC.[1][2][3]

Olaparib functions by inhibiting PARP, an enzyme critical for DNA repair.[4][5] In cancer cells with deficient DNA repair pathways, such as those with BRCA mutations, PARP inhibition leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[5][6] Interestingly, treatment with PARP inhibitors can induce a protective autophagic response in cancer cells.[1] this compound is designed to counteract this survival mechanism by blocking the initiation of autophagy.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies evaluating the combination of this compound and olaparib.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssayIC50 (nM)
ULK1ADP-Glo13
ULK2ADP-Glo476

Data from in vitro enzymatic assays.[8][9]

Table 2: Synergistic Cytotoxicity in TNBC Cell Lines

Cell LineDrug(s)ConcentrationNormalized Cell Viability (%)
MDA-MB-468DMSO (Control)-~100
MDA-MB-468Olaparib7.5 µM~80
MDA-MB-468This compound0.19 µM~70
MDA-MB-468Olaparib + this compound7.5 µM + 0.19 µM~40

Cell viability was assessed after 72 hours of treatment using the CellTiter-Glo assay.[1]

Table 3: Effect on Olaparib-Induced Autophagic Flux

Cell LineTreatmentHigh Autophagic Flux Population (%)
MDA-MB-468DMSO (Control)~15
MDA-MB-468This compound (10 µM)~5
MDA-MB-468Olaparib (30 µM)~45
MDA-MB-468Olaparib + this compound~10

Autophagic flux was quantified in MDA-MB-468 cells expressing mCherry-EGFP-LC3 after 48 hours of treatment.[1]

Signaling Pathways and Drug Mechanisms

The combination of this compound and olaparib leverages two distinct but interconnected cellular pathways: DNA damage repair and autophagy.

G cluster_0 DNA Damage Response cluster_1 Autophagy Pathway cluster_2 Drug Intervention DNA_damage DNA Single-Strand Breaks PARP PARP Activation DNA_damage->PARP BER Base Excision Repair PARP->BER DSB DNA Double-Strand Breaks PARP->DSB Accumulation upon inhibition Autophagy_init Autophagy Initiation DSB->Autophagy_init Induces Cell_death Synergistic Cell Death DSB->Cell_death Leads to ULK1_2 ULK1/2 Complex ULK1_2->Autophagy_init Autophagosome Autophagosome Formation Autophagy_init->Autophagosome Cell_survival Cell Survival Autophagosome->Cell_survival Cell_survival->Cell_death Inhibits Olaparib Olaparib Olaparib->PARP Inhibits SBP_7455 This compound SBP_7455->ULK1_2 Inhibits

Caption: Mechanism of synergistic action between olaparib and this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (Synergy Determination)

This protocol is used to assess the cytotoxic effects of this compound and olaparib, both individually and in combination, and to determine if their interaction is synergistic.

G start Seed TNBC cells (e.g., MDA-MB-468) in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Treat with serial dilutions of: - this compound alone - Olaparib alone - Combination of both incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_reagent Add CellTiter-Glo Reagent incubate2->add_reagent measure Measure Luminescence (Plate Reader) add_reagent->measure analyze Analyze data using Combenefit Loewe model to determine synergy measure->analyze

Caption: Workflow for cell viability and synergy assessment.

Protocol Steps:

  • Cell Seeding: Seed TNBC cells (e.g., MDA-MB-468) in opaque-walled 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere for 24 hours.

  • Drug Preparation: Prepare serial dilutions of this compound (e.g., 0.25 nM–15 µM) and olaparib (e.g., 0.47–15 µM) individually and in a fixed-ratio combination.[1]

  • Treatment: Add the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luminescence Measurement: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the viability data to the vehicle control. Analyze the combination data using a synergy model, such as the Loewe additivity model with software like Combenefit, to generate synergy scores.[1]

Autophagic Flux Assay

This assay quantifies the effect of this compound and olaparib on the autophagy process within the cells.

Protocol Steps:

  • Transduction: Transduce TNBC cells (e.g., MDA-MB-468) with a tandem mCherry-EGFP-LC3 fluorescent reporter. This reporter fluoresces yellow (mCherry and EGFP) in autophagosomes and red (mCherry only) in autolysosomes, as the EGFP signal is quenched by the acidic environment.

  • Treatment: Seed the transduced cells and treat them with DMSO (control), this compound (e.g., 10 µM), olaparib (e.g., 30 µM), or the combination for 48 hours.[1]

  • Imaging: Acquire images using a high-content imaging system or a confocal microscope.

  • Quantification: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in red puncta indicates a higher autophagic flux.

  • Data Analysis: Compare the percentage of cells with high autophagic flux across the different treatment groups. A significant decrease in the olaparib-induced high autophagic flux population upon co-treatment with this compound indicates successful inhibition of the protective autophagy response.[1]

Logical Relationship of the Drug Combination

The interaction between this compound and olaparib is synergistic, meaning the combined effect is greater than the sum of their individual effects.

G cluster_0 Individual Agents cluster_1 Cellular Effects Olaparib Olaparib (PARP Inhibition) Olaparib_Effect Modest Cytotoxicity + Protective Autophagy Olaparib->Olaparib_Effect SBP_7455 This compound (Autophagy Inhibition) SBP_7455_Effect Modest Cytotoxicity SBP_7455->SBP_7455_Effect Synergy Synergistic Cytotoxicity (Enhanced Cell Death) Olaparib_Effect->Synergy Combination leads to SBP_7455_Effect->Synergy Combination leads to

Caption: Logical diagram illustrating the synergy of the drug combination.

Conclusion

The combination of the ULK1/2 inhibitor this compound and the PARP inhibitor olaparib demonstrates a strong synergistic cytotoxic effect in preclinical models of Triple-Negative Breast Cancer.[1][10] The proposed mechanism involves the inhibition of PARP-induced protective autophagy by this compound, leading to enhanced cancer cell death.[1][7] The protocols outlined in these notes provide a framework for further investigation into this promising combination therapy.

References

Application Notes and Protocols for Apoptosis Assays with SBP-7455 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing apoptosis induced by SBP-7455, a potent dual inhibitor of ULK1/2 kinases involved in autophagy initiation.[1][2] this compound has demonstrated cytotoxic effects and has been shown to promote apoptosis in cancer cells, particularly in triple-negative breast cancer (TNBC) and pancreatic cancer.[3][4][5] The inhibition of autophagy by this compound is a key mechanism contributing to its pro-apoptotic activity, especially in cancer cells that rely on autophagy for survival.[1][4][6]

Mechanism of Action: this compound and Apoptosis Induction

This compound functions by inhibiting the enzymatic activity of Unc-51 like autophagy activating kinase 1 (ULK1) and its homolog ULK2.[1][2] These kinases are crucial for the initiation of the autophagy pathway, a cellular recycling process that cancer cells can exploit to survive under stressful conditions, including chemotherapy.[4][6] By blocking ULK1/2, this compound disrupts the formation of autophagosomes, leading to an accumulation of cellular stress and ultimately triggering apoptosis.[7][8] Downstream of ULK1, this compound has been shown to reduce the phosphorylation of key autophagy proteins such as Beclin1 and Vps34.[7]

The pro-apoptotic effects of this compound are particularly significant under conditions of nutrient deprivation.[3] Furthermore, this compound exhibits synergistic cytotoxicity when used in combination with Poly (ADP-ribose) Polymerase (PARP) inhibitors, such as olaparib, in TNBC cells.[1][3][6] This suggests that the dual inhibition of autophagy and PARP-mediated DNA repair pathways can be a powerful strategy to induce cancer cell death.

Data Summary: Effects of this compound on Cell Viability and Apoptosis

The following tables summarize the quantitative data on the efficacy of this compound from preclinical studies.

Cell LineAssayIC50 (µM)Treatment Duration (h)Reference
MDA-MB-468 (TNBC)CellTiter-Glo0.372[3]

Table 1: In vitro cytotoxicity of this compound in a triple-negative breast cancer cell line.

Cell LineTreatmentConditionApoptotic Cells (%)Reference
MDA-MB-468 (TNBC)DMSO (Control)Normal Growth Media~5[3]
MDA-MB-468 (TNBC)This compound (10 µM)Normal Growth Media~10[3]
MDA-MB-468 (TNBC)DMSO (Control)Starvation Media (EBSS)~15[3]
MDA-MB-468 (TNBC)This compound (10 µM)Starvation Media (EBSS)~40[3]

Table 2: this compound promotes apoptosis in TNBC cells under nutrient-deprived conditions, as measured by PE-Annexin V/7-AAD staining.

Experimental Protocols

Here are detailed protocols for key apoptosis assays to evaluate the effects of this compound treatment.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This is a widely used method to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells by flow cytometry.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MDA-MB-468)

  • Complete growth medium (e.g., RPMI with 10% FBS)

  • Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)

  • Phosphate Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Propidium Iodide (PI) or 7-AAD solution

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) in either complete growth medium or starvation medium for the specified duration (e.g., 18-48 hours).

  • Cell Harvesting:

    • Carefully collect the culture medium, which may contain detached apoptotic cells.

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells from the culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI (or 7-AAD) to 100 µL of the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Use appropriate controls to set up compensation and gates for FITC and PI/7-AAD.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Caspase Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3/7, -8, and -9 activity assays can provide insights into the specific apoptotic pathways activated by this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • Lysis buffer

  • Caspase-Glo® 3/7, 8, or 9 Assay System (or similar)

  • Luminometer or fluorometer

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the Annexin V protocol.

  • Cell Lysis:

    • After treatment, remove the culture medium.

    • Add an appropriate volume of lysis buffer to each well and incubate on ice for 10 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Caspase Activity Measurement:

    • Determine the protein concentration of each lysate.

    • Add equal amounts of protein (e.g., 20-50 µg) to a white-walled 96-well plate.

    • Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.

    • Add the Caspase-Glo® reagent to each well.

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence using a luminometer.

    • Normalize the caspase activity to the protein concentration.

Western Blotting for Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels of key apoptosis-related proteins, such as cleaved PARP and cleaved Caspase-3.

Materials:

  • This compound

  • Cancer cell line of interest

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-ULK1, anti-p-ULK1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Cell Lysis: Treat cells with this compound and prepare protein lysates as described in the caspase activity assay protocol.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Add the chemiluminescent substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for apoptosis assays.

SBP7455_Mechanism cluster_0 Cellular Stress (e.g., Nutrient Deprivation, PARP Inhibition) cluster_1 Autophagy Initiation cluster_2 Apoptosis Pathway Stress Stress Signals ULK1_ULK2 ULK1/ULK2 Complex Stress->ULK1_ULK2 Activates Autophagosome Autophagosome Formation ULK1_ULK2->Autophagosome Promotes Apoptosis Apoptosis CellSurvival Cell Survival Autophagosome->CellSurvival SBP7455 This compound SBP7455->ULK1_ULK2 Inhibits CellDeath Cell Death SBP7455->CellDeath Promotes

Caption: Mechanism of this compound induced apoptosis through ULK1/2 inhibition.

Apoptosis_Assay_Workflow cluster_flow Flow Cytometry cluster_caspase Luminometry/Fluorometry cluster_wb Western Blotting start Seed Cells treatment Treat with this compound (and/or Olaparib) start->treatment harvest Harvest Cells (Adherent + Supernatant) treatment->harvest stain_flow Annexin V/PI Staining harvest->stain_flow lyse_caspase Cell Lysis harvest->lyse_caspase lyse_wb Cell Lysis harvest->lyse_wb analyze_flow Analyze Early/Late Apoptosis stain_flow->analyze_flow assay_caspase Caspase Activity Assay (Caspase-3/7, 8, 9) lyse_caspase->assay_caspase blot_wb Analyze Cleaved PARP, Cleaved Caspase-3, etc. lyse_wb->blot_wb

Caption: Experimental workflow for assessing this compound induced apoptosis.

References

Troubleshooting & Optimization

optimizing SBP-7455 concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SBP-7455. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of this compound in in vitro studies. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key performance data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, orally active, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[1][2] These kinases are critical for the initiation of the autophagy pathway.[3][4] this compound functions by inhibiting the enzymatic activity of ULK1 and ULK2, thereby blocking the phosphorylation of downstream targets essential for the formation of the autophagosome, such as Beclin1 (BECN1), ATG13, and VPS34.[3][5][6] This action effectively halts the autophagic process at its earliest stage.[5][7]

cluster_stress Cellular Stress (e.g., Starvation, PARP Inhibition) cluster_ulk ULK1/2 Complex (Autophagy Initiation) cluster_pi3k PI3K Complex (Nucleation) Stress Nutrient Deprivation DNA Damage ULK1 ULK1 / ULK2 Stress->ULK1 activates ATG13 ATG13 ULK1->ATG13 phosphorylates Beclin1 Beclin1 ULK1->Beclin1 phosphorylates Vps34 Vps34 ULK1->Vps34 phosphorylates (indirectly via Beclin1) Autophagosome Autophagosome Formation ATG13->Autophagosome promotes Beclin1->Autophagosome promotes Vps34->Autophagosome promotes SBP7455 This compound SBP7455->ULK1

Caption: this compound mechanism of action. (Max-width: 760px)

Q2: What is a recommended starting concentration for this compound in cell-based assays?

A2: The optimal concentration of this compound is highly dependent on the cell type and the duration of the experiment. Based on published data, a good starting point for a 72-hour cell viability assay is a dose-response curve ranging from 0.1 µM to 10 µM. The IC50 for growth inhibition in MDA-MB-468 triple-negative breast cancer (TNBC) cells is approximately 0.3 µM after 72 hours.[2] For shorter-term experiments (18-48 hours) aimed at observing inhibition of autophagic flux or inducing apoptosis, concentrations up to 10 µM have been effectively used.[5] Always perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare and store this compound?

A3: this compound is soluble in DMSO, with a reported solubility of up to 71 mg/mL (200.37 mM).[1] For in vitro experiments, prepare a high-concentration stock solution (e.g., 10-20 mM) in fresh, anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2] When preparing your working solution, dilute the DMSO stock directly into your cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q4: How can I confirm that this compound is effectively inhibiting ULK1/2 in my cells?

A4: Target engagement can be confirmed by measuring the phosphorylation status of direct ULK1 downstream substrates via Western blot. A robust and reliable method is to assess the phosphorylation of ATG13 at Ser318 or Beclin1 at Ser15.[5][6] Treatment with this compound should lead to a marked decrease in the levels of p-ATG13 (Ser318) and p-Beclin1 (Ser15) in a dose-dependent manner.[3][6] This provides direct evidence that this compound is inhibiting ULK1/2 activity within your cells.

Quantitative Data Summary

This table summarizes key quantitative parameters of this compound from in vitro studies.

ParameterTarget/Cell LineValueAssay MethodSource
Enzymatic Inhibition ULK113 nM (IC50)ADP-Glo Assay[1][2]
ULK2476 nM (IC50)ADP-Glo Assay[1][2]
Cellular Activity MDA-MB-4680.3 µM (IC50)CellTiter-Glo (72h)[2]

Troubleshooting Guide

This guide addresses common issues encountered when optimizing this compound concentration.

start_node Start Troubleshooting issue_node1 No or Weak Phenotypic Effect (e.g., no change in cell viability) start_node->issue_node1 Observe Issue issue_node2 Excessive Cytotoxicity in Control or All Conditions start_node->issue_node2 Observe Issue issue_node issue_node cause_node cause_node solution_node solution_node cause_node1_1 Concentration too low issue_node1->cause_node1_1 Possible Cause cause_node1_2 Treatment time too short issue_node1->cause_node1_2 Possible Cause cause_node1_3 Cell line not dependent on autophagy for survival issue_node1->cause_node1_3 Possible Cause cause_node1_4 Poor target engagement issue_node1->cause_node1_4 Possible Cause solution_node1_1 Increase this compound concentration. Perform a wider dose-response (e.g., 0.1-20 µM). cause_node1_1->solution_node1_1 Solution solution_node1_2 Increase incubation time. (e.g., from 24h to 48h or 72h). cause_node1_2->solution_node1_2 Solution solution_node1_3 Confirm autophagy dependence. Use positive controls (e.g., CQ) or autophagy-dependent cell lines (e.g., some TNBCs). cause_node1_3->solution_node1_3 Solution solution_node1_4 Validate ULK1/2 inhibition via Western blot for p-ATG13 or p-Beclin1. cause_node1_4->solution_node1_4 Solution cause_node2_1 Concentration too high issue_node2->cause_node2_1 Possible Cause cause_node2_2 High DMSO concentration issue_node2->cause_node2_2 Possible Cause solution_node2_1 Lower this compound concentration range. Determine IC50 before functional assays. cause_node2_1->solution_node2_1 Solution solution_node2_2 Ensure final DMSO concentration is non-toxic (typically <0.1%). Run a vehicle-only control. cause_node2_2->solution_node2_2 Solution

Caption: Troubleshooting logic for this compound experiments. (Max-width: 760px)

Experimental Protocols

Protocol 1: Determining Optimal Concentration with a Cell Viability Assay

This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range would be from 20 µM down to 0.01 µM. Include a vehicle-only (DMSO) control.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Assessment: After incubation, assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.[2]

  • Data Analysis: Normalize the results to the vehicle-treated control cells (representing 100% viability). Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

start Start step1 1. Seed cells in 96-well plate (e.g., 5,000 cells/well) start->step1 step2 2. Allow cells to adhere overnight step1->step2 step3 3. Prepare serial dilutions of this compound (e.g., 0.01 µM to 20 µM) + Vehicle Control step2->step3 step4 4. Treat cells with compound dilutions step3->step4 step5 5. Incubate for desired duration (e.g., 72 hours) step4->step5 step6 6. Add CellTiter-Glo® Reagent step5->step6 step7 7. Measure Luminescence step6->step7 step8 8. Normalize data and plot dose-response curve step7->step8 end Determine IC50 step8->end

Caption: Workflow for determining the IC50 of this compound. (Max-width: 760px)

Protocol 2: Confirming Target Engagement via Western Blot

This protocol describes how to verify the inhibition of ULK1 activity in cells treated with this compound.

  • Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for a short period (e.g., 1-4 hours).

  • Induce Autophagy (Optional): To enhance the signal, autophagy can be induced by starving the cells in Earle's Balanced Salt Solution (EBSS) for 1-2 hours before lysis.[5]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-ATG13 (Ser318)

      • Total ATG13

      • Phospho-Beclin1 (Ser15)

      • Total Beclin1

      • A loading control (e.g., β-Actin or GAPDH)

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the ratio of phosphorylated to total protein indicates successful target inhibition.

References

SBP-7455 Technical Support Center: Stability and Storage Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and proper storage of SBP-7455, a potent dual ULK1/ULK2 autophagy inhibitor. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound powder is stable for extended periods when stored under the correct conditions. For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years or at 4°C for up to 2 years.

Q2: How should I store this compound after dissolving it in a solvent?

A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions, it is advisable to aliquot the solution into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to product inactivation.[1] Store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.[1][2] Some suppliers recommend shorter storage periods of 6 months at -80°C and 1 month at -20°C in solvent.[3] Always refer to the supplier's specific recommendations.

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions, with a solubility of up to 125 mg/mL. It is also soluble in ethanol.[2] For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and saline or corn oil are recommended.[1][4]

Q4: Is this compound sensitive to light?

Q5: How does pH affect the stability of this compound?

A5: There is limited published data on the stability of this compound across a wide range of pH values. However, its solubility has been shown to be greatly increased in simulated gastric fluid, which is highly acidic, suggesting some stability at low pH.[4] For cell culture experiments, it is crucial to ensure that the final concentration of the DMSO stock solution in the medium does not adversely affect the pH of the culture environment.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Issue Potential Cause Recommended Action
Precipitation of this compound in cell culture medium. The final concentration of DMSO in the medium is too high, causing the compound to precipitate. This compound has limited aqueous solubility.Ensure the final DMSO concentration in your cell culture medium is kept low (typically ≤ 0.5%). Prepare intermediate dilutions in culture medium from a high-concentration stock to facilitate dissolution.
Loss of compound activity or inconsistent results. Improper storage of stock solutions (e.g., repeated freeze-thaw cycles). Degradation of the compound due to prolonged storage at inappropriate temperatures.Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[1] Always store stock solutions at the recommended temperatures (-20°C or -80°C). Use fresh dilutions for each experiment.
Difficulty dissolving this compound powder. The compound may require assistance to fully dissolve.Use of an ultrasonic bath can aid in the dissolution of this compound in solvents like DMSO.[5] Ensure you are using a suitable and high-purity solvent.
Inconsistent in vivo results. Poor bioavailability due to improper formulation.For oral administration, use a formulation such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to ensure adequate solubility and absorption.[5] Prepare fresh formulations before each experiment.

Stability and Storage Conditions Summary

Form Storage Temperature Storage Duration Source
Powder-20°C3 years[2][3]
4°C2 years[3]
In Solvent-80°C2 years[1]
-20°C1 year[1][2]
-80°C6 months[3]
-20°C1 month[2][3]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

  • Materials: this compound powder, high-purity DMSO, sterile microcentrifuge tubes or vials, ultrasonic bath.

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO).

    • Vortex the solution to mix. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[5]

    • Aliquot the stock solution into single-use, light-protected vials.

    • Store the aliquots at -20°C or -80°C as recommended.

General Protocol for Assessing Compound Stability

While a specific, detailed stability testing protocol for this compound is not publicly available, a general approach using High-Performance Liquid Chromatography (HPLC) can be employed.

  • Objective: To determine the degradation of this compound under various conditions (e.g., temperature, pH, light).

  • Methodology:

    • Prepare solutions of this compound at a known concentration in a suitable solvent.

    • Subject the solutions to different stress conditions:

      • Temperature: Store aliquots at various temperatures (e.g., 4°C, room temperature, 40°C).

      • pH: Adjust the pH of the solution using appropriate buffers (e.g., pH 3, 7, 9).

      • Light: Expose solutions to a controlled light source (e.g., UV lamp) while keeping a control sample in the dark.

    • At specified time points, analyze the samples by a validated HPLC method.

    • The HPLC analysis will quantify the amount of intact this compound remaining and can also be used to identify and quantify any degradation products.

    • Compare the peak area of this compound in the stressed samples to that of a control sample stored under optimal conditions (e.g., -80°C, protected from light).

Visualizations

TroubleshootingWorkflow This compound Troubleshooting Workflow start Start: Experiment yields unexpected results issue_type Identify the nature of the issue start->issue_type precipitation Precipitation in medium? issue_type->precipitation Physical Observation inconsistent_results Inconsistent results or loss of activity? issue_type->inconsistent_results Data Analysis dissolution_problem Difficulty dissolving? issue_type->dissolution_problem Initial Preparation precipitation->inconsistent_results No check_dmso Check final DMSO concentration (should be <= 0.5%) precipitation->check_dmso Yes inconsistent_results->dissolution_problem No check_storage Review storage conditions (temperature, freeze-thaw cycles) inconsistent_results->check_storage Yes use_ultrasound Use ultrasonic bath to aid dissolution dissolution_problem->use_ultrasound Yes end_good Problem Resolved dissolution_problem->end_good No prepare_intermediate Prepare intermediate dilutions in medium check_dmso->prepare_intermediate prepare_intermediate->end_good use_fresh_aliquot Use a fresh, single-use aliquot check_storage->use_fresh_aliquot use_fresh_aliquot->end_good check_solvent Verify solvent purity and suitability use_ultrasound->check_solvent check_solvent->end_good

Caption: Troubleshooting workflow for common this compound experimental issues.

StorageDecisionTree This compound Storage Decision Tree start Received this compound form Is it in powder or solution form? start->form powder Powder Form form->powder Powder solution Solution Form form->solution Solution powder_storage_duration Intended storage duration? powder->powder_storage_duration solution_storage_duration Intended storage duration? solution->solution_storage_duration powder_long_term Store at -20°C (up to 3 years) powder_storage_duration->powder_long_term Long-term (>2 years) powder_short_term Store at 4°C (up to 2 years) powder_storage_duration->powder_short_term Short-term (<2 years) solution_long_term Aliquot and store at -80°C (up to 2 years) solution_storage_duration->solution_long_term Long-term (>1 year) solution_short_term Aliquot and store at -20°C (up to 1 year) solution_storage_duration->solution_short_term Short-term (<1 year) end_node Properly Stored powder_long_term->end_node powder_short_term->end_node solution_long_term->end_node solution_short_term->end_node

Caption: Decision tree for appropriate this compound storage conditions.

References

potential off-target effects of SBP-7455

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for using SBP-7455, a dual inhibitor of ULK1 and ULK2. The following resources are designed to help troubleshoot potential issues and answer frequently asked questions that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, orally active, dual-specific inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[1][2] These kinases are key regulators of the initiation of autophagy, a cellular recycling process.[3] this compound inhibits the enzymatic activity of ULK1 and ULK2, thereby blocking the autophagic process at its earliest stage.[4][5] This inhibition prevents the phosphorylation of downstream ULK1/2 substrates, such as Beclin1 and Vps34, which are critical for the formation of autophagosomes.[5][6]

Q2: What are the recommended in vitro working concentrations for this compound?

A2: The optimal concentration of this compound will vary depending on the cell line and experimental conditions. However, a good starting point for cell-based assays is a concentration range of 0.1 to 10 µM. For instance, in MDA-MB-468 triple-negative breast cancer (TNBC) cells, this compound has an IC50 for cell growth inhibition of 0.3 µM after 72 hours of treatment.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a powder. For in vitro experiments, it is recommended to dissolve the compound in fresh, moisture-free DMSO to create a stock solution.[1] For a 1 mL working solution, you can, for example, add 50 μL of a 71 mg/mL DMSO stock solution to 400 μL of PEG300, mix, then add 50 μL of Tween80, mix again, and finally add 500 μL of ddH2O.[1] For in vivo studies in mice, this compound can be formulated in corn oil.[1] Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year.[2]

Q4: What is the known on-target activity of this compound in a cellular context?

A4: In cells, this compound has been shown to potently inhibit starvation-induced autophagic flux.[3][4] This is evidenced by a reduction in the formation of autophagosomes and the accumulation of autophagy substrates like p62/SQSTM1. Furthermore, this compound treatment leads to a decrease in the phosphorylation of ATG13 at Ser318, a reliable pharmacodynamic biomarker for ULK1 activity.[2][4] In cancer cell lines dependent on autophagy for survival, such as certain TNBC cells, this compound treatment reduces cell viability and can induce apoptosis.[4][6]

Troubleshooting Guide

Issue 1: I am not observing the expected inhibition of autophagy with this compound.

Possible Cause Troubleshooting Step
Suboptimal Inhibitor Concentration Perform a dose-response experiment (e.g., 0.01 µM to 20 µM) to determine the IC50 for autophagy inhibition in your specific cell line.
Incorrect Assay for Autophagy Flux Ensure you are measuring autophagic flux (the entire process) and not just the number of autophagosomes. Use an mCherry-EGFP-LC3 reporter assay or an assay that measures the degradation of a substrate like p62 in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).
Compound Degradation Prepare fresh dilutions of this compound from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cell Line Insensitivity Confirm that your cell line of interest relies on ULK1/2-dependent autophagy for the phenotype you are studying. Consider using a positive control cell line known to be sensitive to ULK1/2 inhibition (e.g., MDA-MB-468).

Issue 2: I am observing unexpected cellular phenotypes or toxicity that may be due to off-target effects.

Possible Cause Troubleshooting Step
Inhibitor Promiscuity While this compound is reported to be more selective than its predecessor SBI-0206965, a comprehensive public off-target profile is not available. Potential off-targets of related ULK1/2 inhibitors include FAK, Src, Abl, Jak3, and AMPK. Consider if the observed phenotype could be explained by inhibition of these kinases.
High Inhibitor Concentration Use the lowest effective concentration of this compound that gives the desired on-target effect to minimize potential off-target effects.
Confirmation of On-Target Effect To confirm that the observed phenotype is due to ULK1/2 inhibition, use a rescue experiment (if a drug-resistant mutant of ULK1 is available) or validate the phenotype using a genetic approach such as siRNA or shRNA-mediated knockdown of ULK1 and ULK2.
Off-Target Screening If resources permit, perform a kinase panel screen (kinome scan) to identify the specific off-target interactions of this compound at the concentration you are using.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetAssayIC50 (nM)
ULK1ADP-Glo13
ULK2ADP-Glo476

Data compiled from publicly available sources.[1][2]

Table 2: Pharmacokinetic Properties of this compound in Mice

ParameterValueDosing
Cmax990 nM30 mg/kg, oral
Tmax~1 hour30 mg/kg, oral
T1/21.7 hours30 mg/kg, oral

Data from a single oral dose administration in mice.[2]

Key Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

  • Prepare Reagents : Reconstitute ULK1 or ULK2 enzyme, substrate (e.g., a generic kinase substrate like myelin basic protein), and this compound in kinase buffer.

  • Set up Kinase Reaction : In a 96-well plate, add the kinase, substrate, and varying concentrations of this compound (or DMSO as a vehicle control).

  • Initiate Reaction : Add ATP to each well to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect ATP : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal : Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.

  • Measure Luminescence : Read the luminescence on a plate reader. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis : Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the data to determine the IC50 value.

Protocol 2: Cellular Autophagy Flux Assay (mCherry-EGFP-LC3)

  • Cell Transduction : Transduce your cell line of interest with a lentiviral vector expressing the mCherry-EGFP-LC3 reporter construct. This reporter fluoresces yellow (merged mCherry and EGFP) in non-acidic vesicles like autophagosomes and red (mCherry only) in acidic autolysosomes, as the EGFP signal is quenched by the low pH.

  • Cell Seeding : Seed the transduced cells in a suitable format for imaging (e.g., glass-bottom plates).

  • Treatment : Treat the cells with this compound at the desired concentrations for a specified time (e.g., 24-48 hours). Include a vehicle control (DMSO) and a positive control for autophagy induction (e.g., starvation by incubating in EBSS) or inhibition (e.g., bafilomycin A1).

  • Imaging : Acquire images using a fluorescence microscope with appropriate filters for mCherry and EGFP.

  • Image Analysis : Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in yellow puncta and a decrease in red puncta upon this compound treatment indicate a blockage of autophagic flux.

  • Data Interpretation : A successful inhibition of autophagy by this compound will lead to an accumulation of autophagosomes (yellow puncta) and a reduction in the formation of autolysosomes (red puncta), especially under conditions that would normally induce high autophagic flux.

Visualizations

ULK1_Signaling_Pathway cluster_stress Cellular Stress cluster_ulk1_complex ULK1 Complex (Autophagy Initiation) cluster_downstream Downstream Events Nutrient Deprivation Nutrient Deprivation ULK1_ULK2 ULK1/ULK2 Nutrient Deprivation->ULK1_ULK2 activates mTORC1 Inhibition mTORC1 Inhibition mTORC1 Inhibition->ULK1_ULK2 activates ATG13 ATG13 ULK1_ULK2->ATG13 phosphorylates FIP200 FIP200 ULK1_ULK2->FIP200 ATG101 ATG101 ULK1_ULK2->ATG101 BECN1_VPS34 Beclin1-Vps34 Complex ULK1_ULK2->BECN1_VPS34 phosphorylates & activates Autophagosome Autophagosome Formation BECN1_VPS34->Autophagosome SBP7455 This compound SBP7455->ULK1_ULK2 inhibits

Caption: this compound inhibits the ULK1/2 complex, a key initiator of autophagy.

Off_Target_Workflow Start Unexpected Phenotype Observed with this compound Check_Concentration Is the lowest effective concentration being used? Start->Check_Concentration Check_Concentration->Start No, optimize dose Validate_On_Target Validate with genetic knockdown (siRNA/shRNA) of ULK1/2 Check_Concentration->Validate_On_Target Yes Phenotype_Persists Does the phenotype persist with knockdown? Validate_On_Target->Phenotype_Persists Off_Target_Investigation Investigate Potential Off-Targets Phenotype_Persists->Off_Target_Investigation Yes Conclusion_On_Target Phenotype is likely ON-TARGET Phenotype_Persists->Conclusion_On_Target No Literature_Search Review literature for known off-targets of ULK1/2 inhibitors (e.g., FAK, Src, AMPK) Off_Target_Investigation->Literature_Search Kinome_Scan Perform in vitro kinome scan Off_Target_Investigation->Kinome_Scan Conclusion_Off_Target Phenotype is likely OFF-TARGET Literature_Search->Conclusion_Off_Target Kinome_Scan->Conclusion_Off_Target

Caption: Workflow for troubleshooting unexpected effects of this compound.

References

troubleshooting SBP-7455 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SBP-7455, focusing on issues related to its insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What am I doing wrong?

A1: this compound has low aqueous solubility and is not expected to dissolve directly in aqueous buffers like PBS. It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO). This stock solution can then be further diluted into your aqueous experimental medium. Precipitate formation upon dilution into aqueous solutions is a common issue if the final concentration of the organic solvent is too low or if the solubility limit of this compound in the final medium is exceeded.

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[1][2] It is critical to use fresh, high-quality DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[1][2]

Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?

A3: This is a common challenge due to the low aqueous solubility of this compound. Here are a few strategies to prevent precipitation:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept as low as possible, ideally below 1%, to minimize solvent-induced artifacts. However, for some compounds, a slightly higher concentration may be necessary to maintain solubility.

  • Use a Co-solvent System: For more challenging dilutions, consider using a co-solvent system. For in vivo preparations, formulations including PEG300 and Tween-80 have been successfully used.[1] A similar approach with careful optimization might be applicable for in vitro assays.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This can sometimes help to avoid sudden changes in solvent polarity that lead to precipitation.

  • Sonication: After dilution, brief sonication of the final solution can help to redissolve any microscopic precipitate that may have formed.[2]

Q4: What are the maximum soluble concentrations of this compound in different solvents?

A4: The solubility of this compound varies significantly between organic solvents and aqueous solutions. Please refer to the solubility data table below for detailed information.

Solubility Data

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO71200.37Use fresh, anhydrous DMSO.[1]
DMSO125352.78Ultrasonic agitation may be required.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Vortexer

    • Ultrasonic bath

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term stability.[2]

Protocol 2: Preparation of this compound Working Solution for In Vivo Studies (Example Formulation)

This protocol is provided as an example and may require optimization for specific experimental needs.

  • Materials:

    • This compound DMSO stock solution (e.g., 71 mg/mL)

    • PEG300

    • Tween-80

    • Sterile saline (0.9% NaCl) or ddH₂O

    • Sterile tubes for mixing

  • Procedure (for a 1 mL final volume): [1]

    • To 400 µL of PEG300, add 50 µL of a 71 mg/mL clear this compound DMSO stock solution.

    • Mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80 to the mixture and mix again until clear.

    • Add 500 µL of sterile saline or ddH₂O to bring the final volume to 1 mL.

    • Mix the final solution thoroughly before use. This solution should be used immediately.[1]

Troubleshooting Guide

Below is a troubleshooting workflow to address common issues with this compound solubility.

G start Start: this compound Insolubility Issue check_stock Is the DMSO stock solution clear? start->check_stock use_fresh_dmso Use fresh, anhydrous DMSO. Consider sonication. check_stock->use_fresh_dmso No check_dilution Does precipitation occur upon dilution in aqueous buffer? check_stock->check_dilution Yes use_fresh_dmso->check_stock lower_concentration Lower the final concentration of this compound. check_dilution->lower_concentration Yes success Success: Soluble this compound Solution check_dilution->success No optimize_dmso Optimize final DMSO concentration (keep below 1% if possible). lower_concentration->optimize_dmso use_cosolvent Use a co-solvent system (e.g., PEG300, Tween-80). optimize_dmso->use_cosolvent fail Issue Persists: Contact Technical Support use_cosolvent->fail

Caption: Troubleshooting workflow for this compound insolubility.

Mechanism of Action: ULK1/2 Inhibition

This compound is a dual inhibitor of the serine/threonine kinases ULK1 and ULK2, which are key regulators of autophagy initiation.[1][3] By inhibiting ULK1/2, this compound blocks the downstream signaling cascade required for the formation of autophagosomes, thereby inhibiting the cellular recycling process of autophagy.[4][5] This mechanism is of particular interest in cancer research, as many cancer cells rely on autophagy to survive stress and resist treatment.[6]

G ULK1_ULK2 ULK1 / ULK2 Kinase Complex Beclin1 Phosphorylation of Beclin1 & Vps34 ULK1_ULK2->Beclin1 phosphorylates SBP7455 This compound SBP7455->ULK1_ULK2 inhibits Autophagosome Autophagosome Formation Beclin1->Autophagosome promotes Autophagy Autophagy Autophagosome->Autophagy

Caption: this compound inhibits autophagy by targeting the ULK1/2 complex.

References

SBP-7455 Technical Support Center: Interpreting Unexpected Results in Your Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SBP-7455 (B2895894). The following information is designed to help you interpret unexpected results and address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, orally active dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[1][2] It functions by blocking the enzymatic activity of ULK1 and ULK2, which are key initiators of the autophagy pathway.[3] By inhibiting these kinases, this compound prevents the formation of autophagosomes, effectively blocking the cellular recycling process of autophagy.[4][5] This mechanism is particularly relevant in cancer research, as some cancer cells rely on autophagy for survival and resistance to therapy.[4]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are crucial for maintaining the stability and activity of this compound.

Storage ConditionDuration
Powder at -20°C3 years
Powder at 4°C2 years
In solvent at -80°C2 years
In solvent at -20°C1 year

Data sourced from MedChemExpress and Selleck Chemicals.[1][2][6]

To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[2][7]

Q3: How do I prepare this compound for in vitro and in vivo experiments?

This compound has low aqueous solubility, so proper preparation is essential.

In Vitro Stock Solutions: For in vitro assays, this compound can be dissolved in DMSO.[1][6] To prepare a stock solution, dissolve this compound in high-purity, anhydrous DMSO to the desired concentration (e.g., 10 mM).[1] Sonication or gentle warming may be necessary to fully dissolve the compound.[8][9] When diluting the DMSO stock into aqueous media for your experiment, ensure the final DMSO concentration is low (typically <1%) to avoid precipitation and solvent-induced toxicity.[9]

In Vivo Formulations: For oral administration in animal models, several formulations can be used. It is recommended to prepare these solutions fresh for immediate use.[1][6]

FormulationComponentsSolubility
PEG/Tween/Saline 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.08 mg/mL
Corn Oil 10% DMSO, 90% corn oil≥ 2.08 mg/mL
CMC-Na Suspension 0.5% CMC-NaFor homogeneous suspension in oral gavage

Data sourced from MedChemExpress and TargetMol.[1][8]

Always add the solvents sequentially and ensure the solution is clear before adding the next component.[8]

Q4: What are the expected outcomes of this compound treatment in sensitive cell lines?

In sensitive cancer cell lines, particularly triple-negative breast cancer (TNBC) cells, this compound treatment is expected to:

  • Inhibit Autophagy: A reduction in autophagic flux is a primary outcome.[5]

  • Decrease Cell Viability: this compound has been shown to reduce the viability of TNBC cells.[3]

  • Induce Apoptosis: Especially under nutrient-deprived conditions, this compound can promote apoptosis.[3]

  • Synergize with other therapies: this compound can enhance the cytotoxic effects of other anticancer agents, such as PARP inhibitors.[3][4]

Q5: What are the known off-target effects of this compound?

While this compound was designed for improved selectivity compared to its predecessors, like SBI-0206965, the potential for off-target effects should always be considered with kinase inhibitors.[3] Some earlier ULK1/2 inhibitors have shown off-target activity against kinases like Aurora A.[10] If you observe unexpected phenotypes, it is advisable to:

  • Perform a dose-response analysis to use the lowest effective concentration.[11]

  • Validate findings with a structurally different ULK1/2 inhibitor or using a genetic approach (e.g., siRNA/CRISPR).[12]

  • Consider kinome profiling to screen for unintended targets.[11]

Troubleshooting Unexpected Results

Problem 1: Higher than expected IC50 value for cell viability.

A higher than expected IC50 value can be due to several factors.

Possible CauseRecommended Solution
Compound Instability or Improper Storage Ensure this compound has been stored correctly and prepare fresh stock solutions.[13] Avoid repeated freeze-thaw cycles.[2]
Cell Line Specific Resistance Different cell lines have varying dependence on autophagy for survival. Confirm that your cell model is sensitive to autophagy inhibition.
Issues with Viability Assay Optimize cell seeding density and incubation time for your specific cell line.[14] Be aware that some assay reagents can interfere with the compound or be affected by changes in pH or light exposure.[14][15] Consider using an alternative viability assay (e.g., ATP-based vs. metabolic-based).[16]
Compound Precipitation Due to its low aqueous solubility, this compound may precipitate when diluted into your assay medium. Ensure the final DMSO concentration is minimal and consider using solubility enhancers if necessary.[9]
Problem 2: Inconsistent results in autophagy flux assays (e.g., mCherry-EGFP-LC3).

Autophagy is a dynamic process, and its measurement can be complex.

Possible CauseRecommended Solution
Suboptimal Concentration of this compound Perform a dose-response experiment to determine the optimal concentration for inhibiting autophagy in your cell line.
Incorrect Timing of Treatment and Analysis The timing of treatment and analysis is critical. An increase in autophagosomes does not always mean an increase in autophagy; it could indicate a block in lysosomal degradation.[17] Since this compound inhibits the initiation of autophagy, you should expect to see a decrease in the formation of autophagosomes.
Issues with Transfection or Visualization Ensure efficient transfection of the mCherry-EGFP-LC3 reporter. For visualization, be mindful that the GFP signal is quenched in the acidic environment of the lysosome, which is a key feature of this assay.[18]
Misinterpretation of Autophagic Flux An increase in LC3-II levels can mean either increased autophagosome formation or a blockage of their degradation.[19] To accurately measure flux, it's recommended to use lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine) as controls to distinguish between these possibilities.[19][20]
Problem 3: No significant inhibition of downstream targets (p-ATG13, p-Beclin1, p-VPS34) in Western Blot.

Western blotting for key autophagy markers is a common way to assess this compound activity.

Possible CauseRecommended Solution
Insufficient Drug Concentration or Treatment Time Optimize the concentration and duration of this compound treatment. A time-course experiment may be necessary.
Low Basal Autophagy Levels Some cell lines have very low basal autophagy. Consider inducing autophagy with a known stimulus (e.g., starvation by incubating in EBSS) to create a larger window for observing inhibition.[18]
Technical Issues with Western Blot Use a higher percentage polyacrylamide gel (12-15%) to better separate LC3-I (16 kDa) and LC3-II (14 kDa).[21] Ensure complete transfer of low molecular weight proteins by using a 0.2 µm PVDF membrane.[21] Optimize antibody concentrations and blocking conditions.[21]
Sample Preparation For LC3, which is membrane-associated, brief sonication of the cell lysate can improve protein dissolution.[22]
Problem 4: Unexpected animal toxicity or lack of in vivo efficacy.

In vivo experiments introduce additional complexities.

Possible CauseRecommended Solution
Poor Bioavailability Ensure the formulation is prepared correctly and administered immediately.[1][6] The choice of vehicle can significantly impact absorption.[23][24]
Off-Target Toxicity If unexpected toxicity is observed, consider reducing the dose.[11] It may be necessary to perform preliminary toxicology studies.
Rapid Metabolism of the Compound Pharmacokinetic studies of this compound have been published and can provide guidance on dosing schedules to maintain plasma concentrations above the ULK1 IC50.[1][2]
Tumor Model Resistance The tumor microenvironment can influence drug efficacy. Ensure that the chosen animal model is appropriate and that autophagy is a relevant survival pathway for the tumors.

Experimental Protocols and Visualizations

Protocol: Western Blot for LC3-I/II
  • Cell Treatment: Plate cells and treat with this compound at the desired concentration and for the appropriate duration. Include positive (e.g., starvation) and negative (vehicle control) controls.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer with protease and phosphatase inhibitors. Briefly sonicate the lysate on ice to ensure the release of membrane-bound proteins.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on a 12% or 15% polyacrylamide gel.

  • Protein Transfer: Transfer proteins to a 0.2 µm PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with a primary antibody against LC3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate.

Diagrams

SBP7455_Mechanism cluster_upstream Upstream Signals cluster_initiation Autophagy Initiation cluster_downstream Downstream Events Nutrient Deprivation Nutrient Deprivation ULK1/2 Complex ULK1/2 Complex Nutrient Deprivation->ULK1/2 Complex activates mTORC1 mTORC1 mTORC1->ULK1/2 Complex inhibits Phosphorylation of downstream targets (ATG13, Beclin1) Phosphorylation of downstream targets (ATG13, Beclin1) ULK1/2 Complex->Phosphorylation of downstream targets (ATG13, Beclin1) phosphorylates This compound This compound This compound->ULK1/2 Complex inhibits Autophagosome Formation Autophagosome Formation Phosphorylation of downstream targets (ATG13, Beclin1)->Autophagosome Formation Autolysosome Formation Autolysosome Formation Autophagosome Formation->Autolysosome Formation Degradation Degradation Autolysosome Formation->Degradation

Caption: Mechanism of action of this compound in the autophagy pathway.

Troubleshooting_Workflow_WB No inhibition of p-ATG13 No inhibition of p-ATG13 Check this compound concentration and treatment time Check this compound concentration and treatment time No inhibition of p-ATG13->Check this compound concentration and treatment time Induce autophagy (e.g., starvation) Induce autophagy (e.g., starvation) Check this compound concentration and treatment time->Induce autophagy (e.g., starvation) Optimize Western Blot protocol Optimize Western Blot protocol Induce autophagy (e.g., starvation)->Optimize Western Blot protocol Review sample preparation Review sample preparation Optimize Western Blot protocol->Review sample preparation Problem Solved Problem Solved Review sample preparation->Problem Solved

Caption: Troubleshooting workflow for Western Blot analysis.

Autophagy_Flux_Interpretation Increased LC3-II Increased LC3-II Use Lysosomal Inhibitor Control Use Lysosomal Inhibitor Control Increased LC3-II->Use Lysosomal Inhibitor Control ambiguity Increased Autophagosome Formation Increased Autophagosome Formation Blocked Lysosomal Degradation Blocked Lysosomal Degradation Use Lysosomal Inhibitor Control->Increased Autophagosome Formation further increase in LC3-II Use Lysosomal Inhibitor Control->Blocked Lysosomal Degradation no further increase in LC3-II

Caption: Interpreting LC3-II levels in autophagy flux assays.

References

SBP-7455 Technical Support Center: A Guide to Optimal Autophagy Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SBP-7455, a potent dual inhibitor of ULK1 and ULK2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound for autophagy inhibition in experimental settings. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a dual-specific inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, which are serine/threonine kinases that play a crucial role in the initiation of the autophagy pathway.[1][2][3] By inhibiting the enzymatic activity of ULK1 and ULK2, this compound blocks the downstream signaling cascade required for the formation of autophagosomes, effectively inhibiting the autophagy process at an early stage.[4][5]

Q2: What is the optimal concentration of this compound to use in cell culture experiments?

A2: The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, for initial experiments in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-468, a concentration range of 0.1 µM to 10 µM has been shown to be effective. The IC50 for inhibiting cell growth in MDA-MB-468 cells after 72 hours is approximately 0.3 µM.[2][6] For inhibiting ULK1 substrate phosphorylation in pancreatic cancer cells, concentrations as low as 0.5 µM have shown significant effects after just 1 hour of treatment.[7]

Q3: What is the recommended duration of this compound treatment for inhibiting autophagy?

A3: The optimal treatment duration depends on the experimental endpoint.

  • For assessing immediate downstream signaling events , such as the phosphorylation of ULK1 substrates (e.g., Beclin1, ATG13), a short treatment of 1-2 hours is often sufficient.[6][7]

  • For evaluating autophagic flux , a treatment duration of 24-48 hours is commonly used.[2]

  • For long-term cell viability or cytotoxicity assays , a treatment duration of 72 hours has been reported.[2][6]

Q4: In which cancer types has this compound been shown to be effective?

A4: this compound has demonstrated efficacy in preclinical models of triple-negative breast cancer (TNBC) and pancreatic cancer.[2][7][8] It has been shown to reduce cell viability and inhibit autophagic flux in these cancer types.[2][4]

Q5: Can this compound be used in combination with other drugs?

A5: Yes, this compound has been shown to have synergistic effects when used in combination with other anti-cancer agents. For example, it can enhance the cytotoxic effects of PARP inhibitors, such as olaparib, in TNBC cells by reversing the drug-induced upregulation of protective autophagy.[2][4][9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low inhibition of autophagy markers (e.g., LC3-II accumulation, p62 degradation). Suboptimal concentration of this compound. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range of 0.1 µM to 10 µM.
Insufficient treatment time. For analyzing autophagic flux, ensure a treatment duration of at least 24 hours. For downstream signaling, 1-2 hours may be sufficient.
Low basal autophagy in the cell line. Induce autophagy using starvation (e.g., EBSS medium) or a known autophagy inducer (e.g., rapamycin) as a positive control to confirm the experimental setup is working.
Compound instability. Prepare fresh stock solutions of this compound in DMSO and dilute to the final working concentration in culture medium immediately before use. Store stock solutions at -20°C or -80°C.[6]
High cellular toxicity observed at effective concentrations. Cell line is highly dependent on basal autophagy for survival. Consider reducing the treatment duration or using a slightly lower concentration that still provides a significant window of autophagy inhibition.
Off-target effects at high concentrations. While this compound is a specific ULK1/2 inhibitor, very high concentrations might lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments.
Inconsistent results between experiments. Variability in cell density or confluency. Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase for all experiments.
Inconsistent preparation of this compound working solution. Always prepare fresh dilutions from a validated stock solution for each experiment. Ensure complete dissolution in the culture medium.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

ParameterValueCell LineAssayReference
ULK1 IC50 13 nM-ADP-Glo Assay[1][6]
ULK2 IC50 476 nM-ADP-Glo Assay[1][6]
Cell Viability IC50 0.3 µMMDA-MB-468CellTiter-Glo (72h)[2][6]

Table 2: In Vivo Pharmacokinetics of this compound in Mice

ParameterValueDosingReference
Tmax ~1 hour30 mg/kg (oral)[6]
Cmax 990 nM30 mg/kg (oral)[6]
T1/2 1.7 hours30 mg/kg (oral)[6]

Experimental Protocols

Protocol 1: Assessment of ULK1/2 Target Engagement in Cultured Cells

This protocol is designed to assess the direct inhibition of ULK1/2 activity by measuring the phosphorylation of its downstream substrates.

  • Cell Seeding: Plate cells (e.g., MDA-MB-468 or Panc1) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions in complete growth medium to achieve final concentrations ranging from 0.1 µM to 10 µM.

  • Treatment: Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO-only vehicle control.

  • Incubation: Incubate the cells for 1 hour at 37°C and 5% CO2.[7]

  • Cell Lysis: After incubation, wash the cells once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Quantify protein concentration using a BCA assay. Separate equal amounts of protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phospho-ATG13 (Ser318), total ATG13, phospho-Beclin1, and total Beclin1. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Analysis: Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.

Protocol 2: Autophagic Flux Assay using mCherry-EGFP-LC3 Reporter

This protocol measures the progression of autophagy from autophagosome formation to lysosomal degradation.

  • Cell Transfection/Transduction: Plate cells (e.g., MDA-MB-468) and transfect or transduce them with a tandem mCherry-EGFP-LC3 reporter construct. Select for a stable cell line.

  • Treatment: Seed the stable cells on glass coverslips in a 24-well plate. The following day, treat the cells with this compound (e.g., 10 µM) with or without an autophagy inducer (e.g., starvation in EBSS or treatment with 30 µM olaparib) for 48 hours .[2]

  • Fixation and Imaging: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde. Mount the coverslips on microscope slides.

  • Microscopy: Acquire images using a fluorescence microscope. EGFP signal is quenched in the acidic environment of the lysosome, while mCherry fluorescence remains stable.

  • Analysis: Quantify the number of yellow (EGFP+mCherry+, autophagosomes) and red (mCherry+, autolysosomes) puncta per cell. An increase in the ratio of red to yellow puncta indicates increased autophagic flux. Inhibition of autophagy by this compound will result in a decrease in both yellow and red puncta.

Visualizations

SBP_7455_Signaling_Pathway cluster_upstream Upstream Signals cluster_initiation Autophagy Initiation Complex cluster_downstream Downstream Events Nutrient\nDeprivation Nutrient Deprivation ULK1/2 ULK1/2 Nutrient\nDeprivation->ULK1/2 activates mTORC1 mTORC1 mTORC1->ULK1/2 inhibits ATG13 ATG13 ULK1/2->ATG13 phosphorylates FIP200 FIP200 ULK1/2->FIP200 phosphorylates Beclin1-VPS34\nComplex Beclin1-VPS34 Complex ULK1/2->Beclin1-VPS34\nComplex activates ATG101 ATG101 Autophagosome\nFormation Autophagosome Formation Beclin1-VPS34\nComplex->Autophagosome\nFormation This compound This compound This compound->ULK1/2 inhibits

Caption: this compound inhibits autophagy by targeting the ULK1/2 initiation complex.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Analysis Seed_Cells 1. Seed Cells (e.g., MDA-MB-468) Prepare_SBP7455 2. Prepare this compound (Dose-response) Seed_Cells->Prepare_SBP7455 Treat_Cells 3. Treat Cells (1h to 72h) Prepare_SBP7455->Treat_Cells Signaling_Analysis 4a. Western Blot (p-ATG13, p-Beclin1) Treat_Cells->Signaling_Analysis Short-term (1-2h) Flux_Analysis 4b. LC3 Reporter Assay (Autophagic Flux) Treat_Cells->Flux_Analysis Mid-term (24-48h) Viability_Analysis 4c. Cell Viability Assay (e.g., CellTiter-Glo) Treat_Cells->Viability_Analysis Long-term (72h)

Caption: Workflow for determining the optimal this compound treatment duration.

References

addressing SBP-7455 resistance in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SBP-7455, a dual inhibitor of ULK1 and ULK2. The primary application of this compound is the inhibition of autophagy, a key cellular recycling process that cancer cells can exploit to develop resistance to various treatments. Therefore, this guide addresses both the use of this compound to overcome resistance to other therapies and potential strategies for troubleshooting resistance to this compound itself.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, orally active small molecule that functions as a dual inhibitor of Unc-51 Like Autophagy Activating Kinase 1 (ULK1) and ULK2.[1][2] These kinases are critical for initiating the autophagy pathway. By inhibiting ULK1 and ULK2, this compound effectively blocks the process of autophagic flux, preventing cancer cells from recycling cellular components to survive under stress.[3][4]

Q2: In which cancer types has this compound shown efficacy?

This compound has been primarily characterized for its efficacy in triple-negative breast cancer (TNBC) cell lines.[3][4][5] It has demonstrated effectiveness as a single agent and shows synergistic cytotoxicity when combined with PARP inhibitors, such as olaparib.[3][5][6][7] Its application may extend to other cancer types that rely on autophagy for survival and treatment resistance, including pancreatic cancer.[4][8]

Q3: What is the primary application of this compound in the context of drug resistance?

The primary role of this compound is to counteract treatment resistance in cancer cells.[4] Many cancer therapies (including chemotherapy and targeted agents like PARP inhibitors) induce cellular stress, which in turn activates protective autophagy, allowing cancer cells to survive the treatment. This compound inhibits this protective mechanism, thereby re-sensitizing the cancer cells to the primary therapeutic agent.[8][9]

Q4: What are the known IC50 values for this compound?

The inhibitory concentrations of this compound have been determined for its primary targets and for its effect on cell viability.

Target / Cell LineAssay TypeIC50 Value
ULK1ADP-Glo Kinase Assay13 nM[1][2]
ULK2ADP-Glo Kinase Assay476 nM[1][2]
MDA-MB-468 (TNBC)Cell Growth Assay (72h)0.3 µM[2]

Q5: How should I prepare and store this compound?

This compound is typically dissolved in DMSO to create a stock solution. For in vivo studies, specific formulations using PEG300, Tween80, and ddH2O, or corn oil have been described.[1] For stock solutions, it is recommended to store them at -20°C for up to one year or -80°C for up to two years to maintain stability.[2]

Troubleshooting Guide

This guide is designed to address specific issues you may encounter during your experiments with this compound.

Issue 1: My cell line does not respond to this compound as a single agent.

Possible Cause 1: Low dependence on autophagy for survival.

  • Troubleshooting Step: Confirm that your cell line of interest relies on basal autophagy for survival.

    • Experiment: Perform a baseline autophagy flux assay (see Protocol 1) or knockdown a key autophagy gene (e.g., ATG5 or ATG7) using siRNA/shRNA. If gene knockdown does not significantly reduce cell viability, the cells may not be highly dependent on autophagy and thus will be less sensitive to ULK1/2 inhibition alone.

Possible Cause 2: Suboptimal drug concentration or exposure time.

  • Troubleshooting Step: Perform a dose-response and time-course experiment.

    • Experiment: Treat your cells with a wide range of this compound concentrations (e.g., 0.01 µM to 20 µM) for different durations (e.g., 24, 48, 72 hours). Measure cell viability using an appropriate method (e.g., CellTiter-Glo®, MTT). This will determine the specific IC50 and optimal treatment time for your cell line.

Issue 2: this compound fails to synergize with my primary therapeutic agent.

Possible Cause 1: The primary agent does not induce protective autophagy.

  • Troubleshooting Step: Verify that your primary drug induces autophagy in your cell line.

    • Experiment: Treat cells with your primary drug alone for the intended duration. Measure autophagy induction via Western blot for LC3-II accumulation or by using an autophagic flux reporter (see Protocol 1). If autophagy is not induced, this compound is unlikely to provide a synergistic benefit.

Possible Cause 2: Incorrect timing of drug administration.

  • Troubleshooting Step: Optimize the drug combination schedule.

    • Experiment: Test different administration schedules. For example:

      • Pre-treat with this compound for 2-4 hours before adding the primary drug. This can prevent the initiation of the protective autophagic response.

      • Co-administer both drugs simultaneously.

      • Treat with the primary drug first to induce stress, followed by this compound.

    • Evaluate synergy using the Chou-Talalay method to calculate a combination index (CI).

Issue 3 (Hypothetical): My cell line has developed resistance to this compound.

While resistance specifically to this compound has not been extensively documented, the following are potential mechanisms and troubleshooting strategies based on established principles of drug resistance.

Possible Cause 1: Upregulation of bypass signaling pathways.

  • Troubleshooting Step: Investigate alternative cell survival pathways.

    • Experiment: Use proteomic or transcriptomic profiling (e.g., RNA-seq, phospho-proteomics) to compare this compound-sensitive and resistant cells. Look for upregulation of pro-survival pathways such as the Akt/mTOR or MAPK pathways. If a bypass pathway is identified, consider triple-combination therapy to inhibit the bypass pathway alongside ULK1/2.

Possible Cause 2: Mutation in ULK1 or ULK2.

  • Troubleshooting Step: Sequence the drug-binding domains of ULK1 and ULK2.

    • Experiment: Isolate RNA from resistant cells, reverse transcribe to cDNA, and perform Sanger or next-generation sequencing of the ULK1 and ULK2 coding regions. Compare the sequences to the wild-type sequence to identify potential mutations that could prevent this compound binding.

Possible Cause 3: Increased drug efflux.

  • Troubleshooting Step: Assess the activity of drug efflux pumps.

    • Experiment: Co-treat resistant cells with this compound and known inhibitors of ABC transporters (e.g., Verapamil for ABCB1/MDR1, Ko143 for ABCG2/BCRP). If co-treatment restores sensitivity to this compound, it suggests that increased drug efflux is the mechanism of resistance.

Key Experimental Protocols

Protocol 1: Monitoring Autophagic Flux using mCherry-EGFP-LC3 Reporter

This method allows for the direct visualization and quantification of autophagic flux. The tandem reporter fluoresces yellow (mCherry and EGFP) in autophagosomes. Upon fusion with lysosomes, the acidic environment quenches the EGFP signal, resulting in red-only fluorescence (mCherry), indicating autolysosome formation.

Methodology:

  • Transduction: Transduce target cells with a lentiviral vector expressing mCherry-EGFP-LC3.

  • Drug Treatment: Plate the transduced cells and treat with DMSO (vehicle), your drug of interest, this compound, or a combination for the desired time. A positive control like rapamycin (B549165) or starvation (EBSS media) should be included.

  • Imaging: Acquire images using a fluorescence confocal microscope. Capture both the green (EGFP) and red (mCherry) channels.

  • Quantification: Count the number of yellow puncta (autophagosomes) and red-only puncta (autolysosomes) per cell. A blockage in autophagic flux (as caused by this compound) will lead to an accumulation of yellow puncta and a decrease in red puncta. An induction of flux will increase both populations, with a significant increase in red puncta.

Protocol 2: Western Blot for Autophagy Markers

This protocol assesses changes in key proteins involved in the autophagy pathway.

Methodology:

  • Cell Lysis: After drug treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • LC3B: To detect LC3-I and its lipidated, autophagosome-associated form, LC3-II. An increase in the LC3-II/LC3-I ratio indicates increased autophagosome formation.

      • p62/SQSTM1: A protein that is degraded by autophagy. Accumulation of p62 indicates a block in autophagy.

      • Phospho-ATG13 (Ser318): A direct downstream target of ULK1. This compound treatment should decrease phosphorylation at this site.[2]

      • GAPDH or β-Actin: As a loading control.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.

Visualizations

Signaling Pathways and Workflows

SBP_7455_Mechanism_of_Action stress Cellular Stress (e.g., Nutrient Deprivation, Chemotherapy) ULK_Complex ULK1/ULK2 Complex stress->ULK_Complex activates mTORC1 mTORC1 mTORC1->ULK_Complex inhibits Beclin1_Complex Beclin-1-VPS34 Complex ULK_Complex->Beclin1_Complex phosphorylates & activates Autophagosome Autophagosome (LC3-II) Beclin1_Complex->Autophagosome initiates nucleation Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation & Recycling Autolysosome->Degradation SBP7455 This compound SBP7455->ULK_Complex INHIBITS

Caption: Mechanism of this compound action on the autophagy initiation pathway.

Resistance_Synergy_Pathway PARPi PARP Inhibitor (e.g., Olaparib) DNA_Damage DNA Damage & Replication Stress PARPi->DNA_Damage Cell_Death Apoptosis DNA_Damage->Cell_Death Autophagy Protective Autophagy DNA_Damage->Autophagy induces Cell_Survival Cell Survival & Treatment Resistance Autophagy->Cell_Survival Cell_Survival->Cell_Death prevents SBP7455 This compound SBP7455->Autophagy INHIBITS

Caption: this compound synergizes with PARP inhibitors by blocking protective autophagy.

Troubleshooting_Workflow start Observed Resistance to this compound Combination Therapy q1 Does the primary drug induce autophagy? start->q1 a1_yes YES q1->a1_yes Yes a1_no NO q1->a1_no No exp1 Western Blot for LC3-II or Flux Assay q1->exp1 q2 Is this compound inhibiting ULK1/2 activity? a1_yes->q2 res1 This compound synergy is unlikely. Re-evaluate drug combination rationale. a1_no->res1 exp2 Western Blot for p-ATG13 q2->exp2 a2_yes YES q2->a2_yes Yes a2_no NO q2->a2_no No q3 Are bypass survival pathways activated? a2_yes->q3 res2 Check drug integrity & dosage. Consider drug efflux (ABC transporters). a2_no->res2 exp3 RNA-seq or Phospho-Proteomics q3->exp3 res3 Identify and target the upregulated pathway. q3->res3 Yes

Caption: Logical workflow for troubleshooting resistance involving this compound.

References

SBP-7455 degradation and half-life in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SBP-7455, a dual inhibitor of ULK1 and ULK2.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, orally active dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[1][2] These kinases are key regulators of the initiation of autophagy.[1] By inhibiting ULK1 and ULK2, this compound blocks the autophagic process.[1]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[3] Stock solutions in DMSO can be stored at -80°C for up to one year and at -20°C for up to one month.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]

Q3: What is the in vitro potency of this compound?

The in vitro potency of this compound has been determined in enzymatic and cell-based assays.

Assay TypeTarget/Cell LineIC50 Value
ADP-GloULK113 nM[3][4]
ADP-GloULK2476 nM[3][4]
Cell Growth (72h)MDA-MB-4680.3 µM[4]

Q4: Is there any information on the in vivo pharmacokinetics and half-life of this compound?

Yes, pharmacokinetic studies have been conducted in mice. After a single oral dose of 30 mg/kg, the following parameters were observed:[4]

ParameterValue
Tmax~1 hour
Cmax990 nM
T1/2 (Half-life)1.7 hours

Troubleshooting Guide

Problem 1: Inconsistent results or lower than expected potency in cell-based assays.

  • Possible Cause 1: Compound Degradation. While stock solutions are stable when stored correctly, this compound may degrade in cell culture media over the course of a long experiment (e.g., > 24 hours). The in vivo half-life is relatively short (1.7 hours), suggesting it may also have limited stability in biological matrices.[4]

    • Solution: For long-term experiments, consider replenishing the compound by performing partial or full media changes containing freshly diluted this compound every 24 hours.

  • Possible Cause 2: Serum Protein Binding. Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.

    • Solution: If possible, perform initial experiments in serum-free or low-serum conditions to determine the baseline potency. If serum is required, be aware that the apparent IC50 may be higher than in enzymatic assays.

  • Possible Cause 3: Cell Density. The effective concentration of the inhibitor can be influenced by cell density.

    • Solution: Ensure consistent cell seeding densities across all experiments and plates.

Problem 2: Difficulty dissolving this compound.

  • Possible Cause: this compound has limited solubility in aqueous solutions.

    • Solution: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO.[3] For cell culture, dilute the DMSO stock into your media, ensuring the final DMSO concentration does not exceed a level that is toxic to your cells (typically < 0.5%).

Experimental Protocols

Protocol 1: In Vitro ULK1/2 Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a general guideline for assessing the inhibitory activity of this compound against ULK1/2 using a luminescence-based kinase assay that measures ADP formation.

Materials:

  • Recombinant human ULK1 or ULK2 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase buffer

  • This compound

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a multi-well plate, add the kinase buffer, this compound dilutions, and the substrate (MBP).

  • Add the ULK1 or ULK2 enzyme to initiate the reaction.

  • Add ATP to start the kinase reaction.

  • Incubate the plate at the optimal temperature and time for the kinase reaction.

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert ADP to ATP and then measure the generated luminescence using a plate reader.

  • Calculate the IC50 value by plotting the luminescence signal against the logarithm of the this compound concentration.

Visualizations

SBP_7455_Mechanism_of_Action cluster_autophagy Autophagy Initiation ULK_complex ULK1/ULK2 Complex Autophagosome Autophagosome Formation ULK_complex->Autophagosome phosphorylates downstream targets Autophagy_Blocked Autophagy Blocked Autophagosome->Autophagy_Blocked SBP7455 This compound SBP7455->Inhibition Inhibition->ULK_complex

Caption: Mechanism of this compound action on the autophagy pathway.

experimental_workflow_stability start Prepare this compound in Culture Media incubate Incubate at 37°C (e.g., 0, 2, 4, 8, 24 hours) start->incubate sample Collect Aliquots at Each Time Point incubate->sample analyze Analyze this compound Concentration (e.g., LC-MS/MS) sample->analyze calculate Calculate In Vitro Half-Life analyze->calculate

Caption: Workflow for determining the in vitro half-life of this compound.

References

Validation & Comparative

Comparative Analysis of ULK1/2 Inhibitors: SBP-7455 vs. SBI-0206965

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two prominent small molecule inhibitors of the Unc-51 like autophagy activating kinase 1 (ULK1) and 2 (ULK2), SBP-7455 and SBI-0206965. Both compounds are crucial tools for researchers studying autophagy, a fundamental cellular recycling process implicated in various diseases, including cancer. This analysis focuses on their comparative potency and specificity, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Executive Summary

This compound is a second-generation, dual ULK1/2 inhibitor developed through a structure-based design approach to improve upon the first-generation compound, SBI-0206965.[1] Experimental data demonstrates that this compound exhibits significantly greater potency against both ULK1 and ULK2 in biochemical and cellular assays. While SBI-0206965 has proven to be a valuable research tool, it displays notable off-target activity, particularly against AMP-activated protein kinase (AMPK). This compound was designed for improved on-target potency and drug-like properties, including oral bioavailability, making it a more potent and suitable candidate for in vivo studies.[1][2]

Potency Comparison

The potency of this compound and SBI-0206965 has been evaluated in various assays, including in vitro enzymatic assays and cellular target engagement studies. This compound consistently demonstrates superior potency.

In Vitro Kinase Inhibition

Biochemical assays measuring the direct inhibition of kinase activity show a clear potency advantage for this compound. In ADP-Glo assays, which quantify kinase activity by measuring ATP consumption, this compound has an IC50 of 13 nM for ULK1, which is approximately 8-fold more potent than SBI-0206965 (IC50 of 108 nM).[3][4][5] The difference is less pronounced for ULK2, but this compound remains the more potent inhibitor.[3][4]

Compound Target IC50 (ADP-Glo Assay)
This compound ULK113 nM[3][5]
ULK2476 nM[3][5]
SBI-0206965 ULK1108 nM[4][6][7]
ULK2711 nM[4][6][7]
Table 1. In Vitro Potency of this compound and SBI-0206965 against ULK1/2.
Cellular Activity

In cellular contexts, this compound also shows enhanced efficacy. In cell viability assays using the triple-negative breast cancer (TNBC) cell line MDA-MB-468, this compound demonstrated an IC50 of 0.3 µM, which is 7-fold more potent than SBI-0206965 (IC50 = 2.1 µM).[1] This increased cellular potency is consistent with its superior performance in biochemical and cellular target engagement assays.[1]

Compound Cell Line IC50 (Cell Viability Assay)
This compound MDA-MB-4680.3 µM[1][5]
SBI-0206965 MDA-MB-4682.1 µM[1]
Table 2. Cellular Potency in MDA-MB-468 TNBC Cells (72h treatment).

Specificity Profile

A critical factor for a chemical probe is its specificity. While both compounds target ULK1/2, studies have revealed significant differences in their kinase selectivity profiles.

SBI-0206965: This compound was originally identified as a ULK1 inhibitor but was later found to be a potent inhibitor of AMP-activated protein kinase (AMPK).[8][9][10] In a screen against 140 kinases, SBI-0206965 was found to inhibit several other kinases, including members of the AMPK-related kinase family (NUAK1, MARK3/4), with equal or greater potency than its intended targets, ULK1 or AMPK.[8][9] Further screening against a panel of 456 kinases showed that at a concentration of 10 µM, it inhibited 10 kinases, with FAK and FLT3 having an IC50 similar to ULK1.[7] This promiscuity can complicate the interpretation of experimental results, as observed effects may not be solely due to ULK1/2 inhibition.[8]

This compound: Developed as an optimized successor, this compound exhibits improved binding affinity for ULK1/2.[1][2] Its design, based on the co-crystal structure of SBI-0206965 with ULK2, aimed to enhance on-target potency and selectivity.[1] The 5-trifluoromethyl group in this compound provides additional interactions within the kinase's back pocket compared to the bromo group in SBI-0206965, contributing to its improved potency and binding.[2] While comprehensive kinase panel data for this compound is not as widely published, its development process was focused on improving the drug-like properties and potency of SBI-0206965, suggesting a more refined specificity profile.[1][2]

Mechanism of Action and Signaling Pathway

Both this compound and SBI-0206965 are ATP-competitive inhibitors that target the kinase activity of ULK1 and ULK2. These kinases are central to the initiation of autophagy. The ULK1/2 complex, which also includes ATG13, FIP200, and ATG101, is a key downstream effector of the nutrient-sensing mTOR and AMPK pathways. Under nutrient-rich conditions, mTOR phosphorylates and inhibits ULK1. Conversely, under starvation or stress, AMPK activates ULK1. Activated ULK1/2 then phosphorylates downstream substrates like Beclin-1 and Vps34, which are crucial for the nucleation of the autophagosome.[2][11] By inhibiting ULK1/2, this compound and SBI-0206965 block these initial phosphorylation events, thereby preventing autophagosome formation and inhibiting autophagic flux.[1][2]

Autophagy_Initiation_Pathway cluster_input Upstream Regulators cluster_core ULK1/2 Complex (Autophagy Initiation) cluster_inhibitors Inhibitors cluster_downstream Downstream Effectors mTOR mTOR ULK1_2 ULK1 / ULK2 mTOR->ULK1_2 Inhibition AMPK AMPK AMPK->ULK1_2 Activation ATG13 ATG13 ULK1_2->ATG13 Beclin1_Vps34 Beclin-1 / Vps34 Complex ULK1_2->Beclin1_Vps34 Phosphorylation FIP200 FIP200 ATG13->FIP200 ATG101 ATG101 FIP200->ATG101 Inhibitors This compound SBI-0206965 Inhibitors->ULK1_2 Inhibition Autophagosome Autophagosome Formation Beclin1_Vps34->Autophagosome Nucleation

Figure 1. Simplified signaling pathway for autophagy initiation via the ULK1/2 complex.

Experimental Protocols

The following are summaries of key experimental methods used to characterize and compare this compound and SBI-0206965.

ADP-Glo™ Kinase Assay (In Vitro Potency)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during a kinase reaction.

  • Reaction Setup: Recombinant ULK1 or ULK2 enzyme is incubated with a suitable substrate (e.g., a generic peptide) and ATP in a kinase reaction buffer. Test compounds (this compound or SBI-0206965) are added at varying concentrations.

  • Kinase Reaction: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 60 minutes at 30°C).

  • ADP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Measurement: The luminescent signal is measured using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity. IC50 values are calculated from dose-response curves.[1][3]

ADP_Glo_Workflow start Kinase Reaction (ULK1/2 + Substrate + ATP + Inhibitor) step1 Incubate start->step1 step2 Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) step1->step2 step3 Add Kinase Detection Reagent (Convert ADP to ATP) step2->step3 step4 Luciferase/Luciferin Reaction (ATP -> Light) step3->step4 end Measure Luminescence step4->end

Figure 2. Workflow for the ADP-Glo™ Kinase Assay.
Cell Viability Assay

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Plating: Cells (e.g., MDA-MB-468) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound or SBI-0206965 for a specified period (e.g., 72 hours).[1]

  • Reagent Addition: A viability reagent, such as CellTiter-Glo®, is added to the wells. This reagent lyses the cells and contains a substrate (luciferin) and enzyme (luciferase) that generate a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.

  • Measurement: The plate is incubated to stabilize the signal, and luminescence is read on a plate reader.

  • Analysis: The data is normalized to untreated controls, and IC50 values are determined by fitting the results to a dose-response curve.

Conclusion

The available data strongly indicates that this compound is a superior chemical probe for studying ULK1/2-mediated autophagy compared to SBI-0206965. It offers significantly higher potency in both biochemical and cellular assays.[1] While SBI-0206965 has been instrumental in advancing the field, its off-target effects, particularly on AMPK, necessitate cautious interpretation of results.[8][9] this compound, developed through rational drug design, represents a more potent and refined tool.[1][2] Furthermore, its improved drug-like properties, including oral bioavailability, make it the preferred choice for in vivo studies investigating the therapeutic potential of autophagy inhibition.[1][12] Researchers should consider these differences in potency and specificity when designing experiments and interpreting data.

References

A Comparative Guide to Autophagy Inhibition: SBP-7455 vs. Chloroquine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Autophagy, a critical cellular recycling process, plays a dual role in cancer, acting as a tumor suppressor in early stages and promoting survival of established tumors. This has led to the development of autophagy inhibitors as potential cancer therapeutics. This guide provides a detailed comparison of two prominent autophagy inhibitors: SBP-7455, a novel early-stage inhibitor, and chloroquine (B1663885), a well-established late-stage inhibitor. We present a data-supported analysis of their mechanisms, efficacy, and experimental applications to aid researchers in selecting the appropriate tool for their studies.

Executive Summary

This compound is a potent and specific dual inhibitor of ULK1 and ULK2, the serine/threonine kinases that initiate autophagosome formation. By targeting the earliest step of autophagy, this compound effectively blocks the entire downstream process. In contrast, chloroquine is a lysosomotropic agent that inhibits the final stage of autophagy. It accumulates in lysosomes, raising their pH and impairing the fusion of autophagosomes with lysosomes, which prevents the degradation of autophagic cargo. While both compounds effectively inhibit autophagic flux, their distinct mechanisms of action result in different cellular consequences and experimental considerations.

Mechanism of Action

This compound: Early-Stage Inhibition

This compound targets the ULK1/2 complex, which is essential for the initiation of the autophagic process. This complex, consisting of ULK1/2, ATG13, FIP200, and ATG101, integrates upstream signals from nutrient sensors like mTORC1 and AMPK to regulate the formation of the phagophore. By inhibiting the kinase activity of ULK1 and ULK2, this compound prevents the phosphorylation of downstream substrates, thereby halting the formation of autophagosomes at the outset.

Chloroquine: Late-Stage Inhibition

Chloroquine, a weak base, freely permeates cellular membranes and accumulates in acidic organelles, primarily lysosomes. This accumulation neutralizes the lysosomal pH, which has two major consequences for autophagy. First, it inhibits the activity of acid-dependent lysosomal hydrolases responsible for degrading autophagic cargo. Second, and more critically for its role as an autophagy inhibitor, it impairs the fusion of autophagosomes with lysosomes to form autolysosomes. This leads to an accumulation of undegraded autophagosomes within the cell.[1][2][3][4][5][6]

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and chloroquine. It is important to note that experimental conditions, such as cell lines and treatment durations, may vary between studies, making direct comparison of absolute values challenging.

Inhibitor Target IC50 (Enzymatic Assay) Reference
This compoundULK113 nM--INVALID-LINK--
ULK2476 nM--INVALID-LINK--
Inhibitor Cell Line Assay Concentration Effect Reference
This compoundMDA-MB-468Cell Viability0.3 µM (IC50)Inhibition of cell growth--INVALID-LINK--
MDA-MB-468Autophagic Flux (mCherry-EGFP-LC3)10 µMInhibition of olaparib-induced autophagic flux[7]
ChloroquineA549Cell Viability>150 µM (IC50)-[1]
EC109Western Blot20 µMIncreased LC3-II and p62[4]
U2OSWestern Blot50 µMIncreased LC3-II[5]

Experimental Protocols

Western Blotting for LC3 and p62

Objective: To assess autophagic flux by measuring the levels of LC3-II (an autophagosome marker) and p62/SQSTM1 (an autophagy substrate).

Methodology:

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with this compound, chloroquine, or vehicle control for the desired time period. For autophagic flux analysis, a set of wells should be co-treated with the inhibitor and a lysosomal inhibitor like bafilomycin A1 (for early-stage inhibitors) or starved (for late-stage inhibitors) for the last 2-4 hours of the experiment.

  • Lysis: Wash cells with ice-old PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a 12-15% SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against LC3 (1:1000) and p62 (1:1000) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using densitometry software. The ratio of LC3-II to a loading control (e.g., GAPDH or β-actin) is calculated. An increase in LC3-II and p62 upon treatment with an autophagy inhibitor is indicative of blocked autophagic flux.

mCherry-EGFP-LC3 Autophagic Flux Assay

Objective: To visualize and quantify autophagic flux by monitoring the localization of a tandem fluorescent-tagged LC3 protein.

Methodology:

  • Cell Transfection/Transduction: Generate a stable cell line expressing the mCherry-EGFP-LC3 construct. This reporter protein fluoresces yellow (mCherry and EGFP) in neutral pH environments like the cytoplasm and autophagosomes, and red (mCherry only) in the acidic environment of the autolysosome, as the EGFP signal is quenched by low pH.

  • Cell Culture and Treatment: Plate the mCherry-EGFP-LC3 expressing cells and treat with this compound, chloroquine, or vehicle control.

  • Fluorescence Microscopy: Acquire images using a confocal or high-resolution fluorescence microscope.

  • Image Analysis: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.

    • This compound (Early-Stage Inhibitor): Expect a decrease in both yellow and red puncta, as autophagosome formation is blocked.

    • Chloroquine (Late-Stage Inhibitor): Expect an accumulation of yellow puncta, as autophagosomes are formed but cannot fuse with lysosomes. The number of red puncta will be significantly reduced.

Visualizing the Mechanisms

Signaling Pathways

G Comparative Signaling Pathways of Autophagy Inhibition cluster_early Early Stage Inhibition (this compound) cluster_late Late Stage Inhibition (Chloroquine) ULK1_ULK2 ULK1/ULK2 Complex Phagophore Phagophore Formation ULK1_ULK2->Phagophore Initiation SBP7455 This compound SBP7455->ULK1_ULK2 Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cargo Autolysosome->Degradation Chloroquine Chloroquine Chloroquine->Autophagosome Prevents Fusion Chloroquine->Lysosome Raises pH Upstream Upstream Signals (mTOR, AMPK) Upstream->ULK1_ULK2

Caption: Mechanisms of this compound and Chloroquine action on the autophagy pathway.

Experimental Workflow

G Experimental Workflow for Comparing Autophagy Inhibitors cluster_treatment Cell Treatment cluster_assays Autophagy Assays cluster_analysis Data Analysis cluster_interpretation Interpretation Control Vehicle Control WesternBlot Western Blot (LC3-II, p62) Control->WesternBlot mCherryEGFP mCherry-EGFP-LC3 Microscopy Control->mCherryEGFP SBP7455 This compound Treatment SBP7455->WesternBlot SBP7455->mCherryEGFP Chloroquine Chloroquine Treatment Chloroquine->WesternBlot Chloroquine->mCherryEGFP WB_Analysis Densitometry of LC3-II/p62 levels WesternBlot->WB_Analysis Microscopy_Analysis Quantification of Yellow/Red Puncta mCherryEGFP->Microscopy_Analysis SBP7455_Result This compound: Decreased LC3-II, p62 Decreased Puncta WB_Analysis->SBP7455_Result Chloroquine_Result Chloroquine: Increased LC3-II, p62 Increased Yellow Puncta WB_Analysis->Chloroquine_Result Microscopy_Analysis->SBP7455_Result Microscopy_Analysis->Chloroquine_Result

Caption: Workflow for comparing the effects of this compound and Chloroquine on autophagy.

Conclusion

Both this compound and chloroquine are valuable tools for studying the role of autophagy in various biological processes. This compound offers a highly specific and potent method for inhibiting autophagy at its initiation, making it an excellent choice for dissecting the upstream regulation and immediate consequences of blocking the pathway. Chloroquine, while less specific, is a clinically relevant and widely used late-stage inhibitor that allows for the study of the consequences of autophagosome accumulation. The choice between these inhibitors will depend on the specific research question, with this compound being preferable for mechanistic studies requiring precise temporal control and specificity, and chloroquine being relevant for studies aiming to mimic clinical applications or investigate the effects of lysosomal dysfunction. Researchers should carefully consider the distinct mechanisms and potential off-target effects of each compound when designing and interpreting their experiments.

References

SBP-7455: A Comparative Guide to a Novel Dual ULK1/ULK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SBP-7455 with other known inhibitors of Unc-51 like autophagy activating kinase 1 (ULK1) and 2 (ULK2), key regulators of autophagy. The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.

Executive Summary

This compound is a potent and orally active dual inhibitor of ULK1 and ULK2.[1][2][3] It demonstrates high binding affinity and robust inhibition of ULK1/2 enzymatic activity.[1] Compared to its predecessor, SBI-0206965, this compound exhibits improved potency and drug-like properties, making it a valuable tool for investigating the role of autophagy in diseases such as triple-negative breast cancer (TNBC).[1][4][5][6][7] Experimental data indicates that this compound effectively blocks autophagic flux and shows synergistic cytotoxicity with other anti-cancer agents like PARP inhibitors.[1][5]

Comparative Performance Data

The following tables summarize the quantitative data for this compound and other relevant ULK1/ULK2 inhibitors.

Table 1: In Vitro Potency of ULK1/ULK2 Inhibitors

InhibitorTarget(s)IC₅₀ (ULK1)IC₅₀ (ULK2)Assay
This compound ULK1/ULK2 13 nM [2][8][9]476 nM [2][8][9]ADP-Glo
SBI-0206965ULK1/ULK2108 nM[2]711 nM[2]Kinase Assay
ULK-100ULK11.6 nM[2]-Kinase Assay
ULK-101ULK1/ULK21.6 nM[2]30 nM[2]Kinase Assay
MRT67307ULK1/ULK245 nM[2]38 nM[2]Kinase Assay
MRT68921ULK1/ULK22.9 nM[2]1.1 nM[2]Kinase Assay
XST-14ULK126.6 nM[2]-Kinase Assay

Table 2: Cellular Activity of this compound

Cell LineAssayMetricValue
MDA-MB-468 (TNBC)Cell ViabilityIC₅₀0.3 µM (72h)[3]

Table 3: Pharmacokinetic Properties of this compound in Mice

ParameterValueDosing
Tₘₐₓ~1 h[3]30 mg/kg, oral[3]
Cₘₐₓ990 nM[3]30 mg/kg, oral[3]
T₁/₂1.7 h[3]30 mg/kg, oral[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

ULK1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_ulk_complex ULK1/2 Complex cluster_downstream Downstream Effects mTOR mTORC1 ULK1_2 ULK1/ULK2 mTOR->ULK1_2 Inhibition AMPK AMPK AMPK->ULK1_2 Activation ATG13 ATG13 ULK1_2->ATG13 Phosphorylation FIP200 FIP200 ULK1_2->FIP200 ATG101 ATG101 ULK1_2->ATG101 Beclin1 Beclin-1 ULK1_2->Beclin1 Phosphorylation Vps34 Vps34 ULK1_2->Vps34 Phosphorylation Autophagy Autophagy Initiation Beclin1->Autophagy Vps34->Autophagy

Caption: ULK1/2 Signaling Pathway in Autophagy Initiation.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies ADP_Glo ADP-Glo Kinase Assay (Measures kinase activity) NanoBRET NanoBRET Target Engagement (Measures intracellular binding) Cell_Viability CellTiter-Glo Assay (Measures cell viability) ADP_Glo->Cell_Viability NanoBRET->Cell_Viability Autophagic_Flux Autophagic Flux Assay (Monitors autophagy) PK_PD Pharmacokinetics/Pharmacodynamics (Analyzes drug exposure and effect) Cell_Viability->PK_PD Western_Blot Western Blot (Analyzes protein phosphorylation) Autophagic_Flux->PK_PD Western_Blot->PK_PD Efficacy Tumor Xenograft Model (Evaluates anti-cancer efficacy) start Compound Synthesis (this compound) start->ADP_Glo start->NanoBRET

Caption: Experimental Workflow for ULK1/2 Inhibitor Characterization.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

ADP-Glo™ Kinase Assay

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during a kinase reaction.

  • Principle: The assay is performed in two steps. First, the kinase reaction is performed, after which an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and to generate a luminescent signal using a luciferase/luciferin (B1168401) reaction. The light output is proportional to the ADP concentration, which is directly correlated with kinase activity.

  • Protocol Outline:

    • Prepare a reaction mixture containing the ULK1 or ULK2 enzyme, a suitable substrate (e.g., a generic peptide substrate), and ATP in a kinase buffer.

    • Add the test inhibitor (e.g., this compound) at various concentrations.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent and incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the extent and duration of drug binding to a specific protein target in living cells.

  • Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (e.g., ULK1 or ULK2) and a fluorescently labeled energy transfer probe (tracer) that binds to the active site of the kinase. When a test compound is introduced, it competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.

  • Protocol Outline:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-ULK1 or -ULK2 fusion protein.

    • Plate the transfected cells in a multi-well plate.

    • Add the NanoBRET™ tracer and the test inhibitor (e.g., this compound) at various concentrations.

    • Incubate the cells for a specified time (e.g., 2 hours) at 37°C.

    • Add the Nano-Glo® Substrate and measure the donor (luciferase) and acceptor (tracer) emission signals using a BRET-capable plate reader.

    • Calculate the BRET ratio and determine the IC₅₀ values.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

  • Principle: The CellTiter-Glo® Reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP from viable cells, the luciferase catalyzes the oxidation of luciferin to produce a luminescent signal that is proportional to the amount of ATP present.

  • Protocol Outline:

    • Plate cells (e.g., MDA-MB-468) in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with the test inhibitor (e.g., this compound) at various concentrations for a specified duration (e.g., 72 hours).

    • Add the CellTiter-Glo® Reagent to each well.

    • Mix the contents to induce cell lysis and stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ values.

Conclusion

This compound emerges as a highly potent, orally bioavailable dual ULK1/ULK2 inhibitor with a favorable profile compared to earlier generation inhibitors. Its efficacy in cellular and in vivo models, particularly in the context of triple-negative breast cancer, underscores its potential as a valuable research tool and a promising candidate for further therapeutic development. The provided data and protocols offer a solid foundation for researchers to incorporate this compound into their studies on autophagy and its role in health and disease.

References

Validating SBP-7455 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SBP-7455, a potent dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, with other known ULK1/2 inhibitors. The focus is on the validation of its target engagement in cellular contexts, supported by experimental data and detailed protocols.

Introduction to this compound and ULK1/2 Inhibition

This compound is a next-generation, orally active dual inhibitor of ULK1 and ULK2, the serine/threonine kinases that play a pivotal role in the initiation of the autophagy pathway.[1][2] Autophagy is a cellular recycling process that cancer cells can exploit to survive and resist treatment.[1] By inhibiting ULK1 and ULK2, this compound effectively blocks autophagic flux, leading to cancer cell death, particularly in models of triple-negative breast cancer (TNBC).[1][3] This guide compares this compound to its predecessor, SBI-0206965, and other notable ULK1/2 inhibitors, providing researchers with the necessary information to design and interpret target engagement studies.

Performance Comparison of ULK1/2 Inhibitors

The following table summarizes the in vitro and cellular potency of this compound in comparison to other widely used ULK1/2 inhibitors. The data highlights the superior potency of this compound in biochemical assays and its effective target engagement in cellular systems.

CompoundTarget(s)In Vitro IC50 (nM)Cellular AssayCellular Potency (nM)Reference
This compound ULK1/ULK2 13 (ULK1) 476 (ULK2) NanoBRET 328 (ULK1) [4][5]
SBI-0206965ULK1/ULK2108 (ULK1) 711 (ULK2)NanoBRET2400 (ULK1)[3][5][6]
MRT68921ULK1/ULK22.9 (ULK1) 1.1 (ULK2)Not ReportedNot Reported[7][8][9][10]
ULK-101ULK1/ULK28.3 (ULK1) 30 (ULK2)Beclin 1 Phosphorylation390 (EC50)[11][12][13]

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental approaches for validating target engagement, the following diagrams are provided.

SBP_7455_Signaling_Pathway cluster_upstream Upstream Signals cluster_ulk_complex ULK1/2 Complex cluster_downstream Downstream Events Nutrient Deprivation Nutrient Deprivation ULK1 ULK1 Nutrient Deprivation->ULK1 activates mTORC1 Inhibition mTORC1 Inhibition mTORC1 Inhibition->ULK1 activates ATG13 ATG13 ULK1->ATG13 phosphorylates p-ATG13 (Ser318) p-ATG13 (Ser318) p-Beclin1 p-Beclin1 ULK1->p-Beclin1 phosphorylates p-Vps34 p-Vps34 ULK1->p-Vps34 phosphorylates ULK2 ULK2 FIP200 FIP200 ATG101 ATG101 Autophagosome Formation Autophagosome Formation p-ATG13 (Ser318)->Autophagosome Formation p-Beclin1->Autophagosome Formation p-Vps34->Autophagosome Formation SBP_7455 This compound SBP_7455->ULK1 inhibits SBP_7455->ULK2 inhibits

Caption: this compound inhibits ULK1/2, blocking downstream phosphorylation events and autophagy.

Target_Engagement_Workflow cluster_invitro In Vitro Assays cluster_incell In-Cell Assays ADP_Glo ADP-Glo Kinase Assay (Biochemical IC50) NanoBRET NanoBRET Assay (Target Engagement, Cellular IC50) ADP_Glo->NanoBRET Western_Blot Western Blot (p-ATG13, p-Beclin1) NanoBRET->Western_Blot LC3_Flux mCherry-EGFP-LC3 Assay (Autophagic Flux) Western_Blot->LC3_Flux Cell_Viability CellTiter-Glo (Cellular Viability, IC50) LC3_Flux->Cell_Viability End End Cell_Viability->End Start Start Start->ADP_Glo

Caption: Workflow for validating this compound target engagement from in vitro to cellular assays.

SBP_7455_vs_Alternative SBP_7455 This compound + High Potency (ULK1 IC50: 13 nM) + Orally Bioavailable + Dual ULK1/2 Inhibition Comparison vs SBP_7455->Comparison SBI_0206965 SBI-0206965 - Lower Potency (ULK1 IC50: 108 nM) - Poor Oral Bioavailability + ULK1 Selective Comparison->SBI_0206965

Caption: this compound offers improved potency and oral bioavailability over SBI-0206965.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

ADP-Glo™ Kinase Assay for In Vitro IC50 Determination

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

  • Materials:

    • ULK1 or ULK2 enzyme

    • Myelin Basic Protein (MBP) as substrate

    • ATP

    • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

    • This compound or other inhibitors

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White opaque 96-well or 384-well plates

  • Procedure:

    • Prepare serial dilutions of the inhibitor (e.g., this compound) in kinase reaction buffer.

    • Add 2.5 µL of the inhibitor or vehicle (DMSO) to the wells of the assay plate.

    • Add 2.5 µL of a solution containing the kinase and substrate to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

    • Measure luminescence using a plate-reading luminometer.

    • Calculate IC50 values by plotting the percent inhibition versus the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

NanoBRET™ Target Engagement Assay for Cellular IC50

This assay measures the binding of a compound to a target protein within living cells.

  • Materials:

    • HEK293 cells

    • NanoLuc®-ULK1 or -ULK2 fusion vector (Promega)

    • Transfection reagent (e.g., FuGENE® HD)

    • Opti-MEM™ I Reduced Serum Medium

    • NanoBRET™ Kinase Tracer

    • This compound or other inhibitors

    • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

    • White opaque 96-well or 384-well plates

  • Procedure:

    • Transfect HEK293 cells with the NanoLuc®-ULK1 or -ULK2 fusion vector and culture for 24 hours.

    • Trypsinize and resuspend the cells in Opti-MEM™.

    • Prepare serial dilutions of the inhibitor.

    • In the assay plate, combine the transfected cells, NanoBRET™ Tracer, and the inhibitor or vehicle.

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours.

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to all wells.

    • Read the donor emission (460nm) and acceptor emission (618nm) within 10 minutes using a luminometer equipped with the appropriate filters.

    • Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and determine the cellular IC50 values.

Western Blot for Phosphorylated Downstream Targets (p-ATG13)

This method is used to assess the inhibition of ULK1/2 kinase activity in cells by measuring the phosphorylation status of its direct substrate, ATG13.

  • Materials:

    • Cell line of interest (e.g., MDA-MB-468)

    • This compound or other inhibitors

    • Starvation medium (e.g., EBSS) or complete medium

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-ATG13 (Ser318), anti-total ATG13, anti-GAPDH (loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with the inhibitor or vehicle for a specified time (e.g., 1-2 hours).

    • Induce autophagy by replacing the medium with starvation medium for a short period (e.g., 30-60 minutes), if required.

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.

mCherry-EGFP-LC3 Autophagic Flux Assay

This fluorescence-based assay monitors the progression of autophagy by tracking the localization of a tandem-tagged LC3 protein.

  • Materials:

    • Cells stably expressing the mCherry-EGFP-LC3 reporter plasmid

    • This compound or other inhibitors

    • Autophagy inducers (e.g., starvation) or inhibitors (e.g., Bafilomycin A1)

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Plate the mCherry-EGFP-LC3 expressing cells.

    • Treat the cells with the inhibitor, vehicle, and/or autophagy modulators for the desired time.

    • For microscopy:

      • Fix the cells with 4% paraformaldehyde.

      • Mount the coverslips on slides with a mounting medium containing DAPI.

      • Image the cells using a fluorescence microscope with appropriate filters for EGFP (green) and mCherry (red).

      • Quantify the number of yellow (autophagosomes) and red-only (autolysosomes) puncta per cell. A decrease in both yellow and red puncta upon inhibitor treatment indicates a blockage of autophagic flux at the initiation stage.

    • For flow cytometry:

      • Harvest the cells by trypsinization.

      • Analyze the cells on a flow cytometer capable of detecting both EGFP and mCherry fluorescence.

      • The ratio of mCherry to EGFP fluorescence provides a quantitative measure of autophagic flux. An increase in this ratio indicates enhanced autophagic flux, while a decrease upon this compound treatment would signify inhibition.

Conclusion

This compound demonstrates superior potency and cellular target engagement compared to its predecessor SBI-0206965. The experimental protocols outlined in this guide provide a robust framework for researchers to independently validate the on-target activity of this compound and other ULK1/2 inhibitors in various cellular models. The combination of in vitro biochemical assays and in-cell target engagement and functional autophagy assays is crucial for a comprehensive understanding of compound efficacy and mechanism of action.

References

SBP-7455: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SBP-7455 is a potent, orally active, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key regulators of autophagy initiation.[1][2][3] Developed as a next-generation inhibitor, this compound demonstrates improved potency and drug-like properties compared to its predecessor, SBI-0206965.[4][5] This guide provides a comparative analysis of the cross-reactivity of this compound with other kinases, based on available experimental data.

Potency against Primary Targets: ULK1 and ULK2

This compound exhibits high potency against its primary targets, ULK1 and ULK2. The half-maximal inhibitory concentrations (IC50) have been determined using in vitro biochemical assays.

KinaseIC50 (nM)Assay
ULK113ADP-Glo[1][6]
ULK2476ADP-Glo[1][6]
ULK1236NanoBRET[7]

Cross-Reactivity with Other Kinases

While a comprehensive kinome-wide selectivity profile for this compound is not publicly available, studies indicate a higher degree of selectivity for this compound compared to the first-generation inhibitor, SBI-0206965.

One notable off-target kinase for the predecessor compound, SBI-0206965, is Focal Adhesion Kinase (FAK). Research on this compound has shown that it exhibits reduced inhibition of FAK, particularly at higher concentrations, suggesting an improved selectivity profile.[8]

Further detailed screening of this compound against a broad panel of kinases would be necessary to fully elucidate its cross-reactivity profile.

Signaling Pathway and Experimental Workflow

The primary signaling pathway targeted by this compound is the autophagy initiation pathway, which is regulated by the ULK1/2 complex.

Autophagy Initiation Pathway mTORC1 mTORC1 ULK1_ULK2 ULK1/ULK2 Complex mTORC1->ULK1_ULK2 Inhibits Downstream Downstream Autophagy Proteins (e.g., Beclin-1, VPS34) ULK1_ULK2->Downstream Phosphorylates & Activates Autophagosome Autophagosome Formation Downstream->Autophagosome SBP7455 This compound SBP7455->ULK1_ULK2 Inhibits

Caption: this compound inhibits the ULK1/ULK2 complex in the autophagy pathway.

A common experimental workflow to determine the inhibitory activity of compounds like this compound involves a kinase assay followed by data analysis.

Kinase Assay Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Kinase Kinase (ULK1/ULK2) Incubation Incubation at specific temperature and time Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation SBP7455_plate This compound (serial dilution) SBP7455_plate->Incubation Detection_reagent Addition of Detection Reagent (e.g., ADP-Glo) Incubation->Detection_reagent Luminescence Measure Luminescence Detection_reagent->Luminescence IC50 IC50 Curve Generation and Value Calculation Luminescence->IC50

Caption: General workflow for determining kinase inhibitor potency using an in vitro assay.

Experimental Protocols

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay used to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.

  • Kinase Reaction: The kinase, its substrate, ATP, and the test compound (this compound) are incubated together in the reaction buffer.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin (B1168401) to produce light.

  • Signal Measurement: The luminescence is measured using a plate reader, where the light signal is proportional to the ADP concentration and, therefore, the kinase activity.

NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay measures the apparent affinity of a test compound for a kinase target in live cells.

  • Cell Preparation: Cells are transiently transfected with a plasmid expressing the kinase of interest fused to NanoLuc® luciferase.

  • Tracer and Inhibitor Addition: A cell-permeable fluorescent energy transfer probe (tracer) that binds to the kinase is added, along with the test compound (this compound).

  • BRET Measurement: The NanoBRET™ substrate is added, and the Bioluminescence Resonance Energy Transfer (BRET) signal is measured. The inhibitor competes with the tracer for binding to the kinase, resulting in a decrease in the BRET signal.

  • Data Analysis: The IC50 value is determined by measuring the ability of the test compound to displace the tracer.

Conclusion

This compound is a highly potent dual inhibitor of ULK1 and ULK2. While comprehensive data on its cross-reactivity with a wide range of kinases is not yet publicly available, initial findings suggest an improved selectivity profile over its predecessor, SBI-0206965, with notably less inhibition of FAK. Further kinome-wide screening will be crucial to fully characterize the selectivity of this compound and its potential for off-target effects. The experimental protocols described provide a basis for the continued investigation and comparison of this compound's activity against other kinases.

References

SBP-7455: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of SBP-7455, a potent dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2. The data presented is intended to offer an objective overview of this compound's performance, supported by experimental details, to aid in research and drug development decisions.

In Vitro Efficacy of this compound

This compound demonstrates significant potency and selectivity in inhibiting the enzymatic activity of ULK1 and ULK2, key regulators of autophagy initiation. Its efficacy has been evaluated in various cancer cell lines, showing promise particularly in triple-negative breast cancer (TNBC).

Biochemical and Cellular Potency

This compound exhibits low nanomolar inhibition of ULK1 and sub-micromolar inhibition of ULK2 in biochemical assays. In cellular assays, it effectively inhibits autophagy and reduces cell viability in cancer cell lines dependent on this pathway for survival.

Assay Type Target/Cell Line This compound IC₅₀ Alternative ULK Inhibitor IC₅₀ Reference Compound IC₅₀
Biochemical Assay (ADP-Glo) ULK113 nM[1]SBI-0206965: 108 nM-
ULK2476 nM[1]SBI-0206965: 711 nM-
Cell Viability (72h) MDA-MB-468 (TNBC)0.3 µM[1]SBI-0206965: 2.1 µM[2]Chloroquine: 10.6 µM[2]
Cell Viability Pancreatic Cancer Organoids (hM19A)1.6 µM-Hydroxychloroquine: 21.7 µM
Synergistic Effects with PARP Inhibitors

A significant finding is the synergistic cytotoxicity of this compound with poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, in TNBC cells. This suggests a potential combination therapy strategy to overcome resistance to PARP inhibitors, which can induce protective autophagy.[2]

In Vivo Efficacy and Pharmacokinetics of this compound

In vivo studies in mouse models have demonstrated that this compound is orally bioavailable and achieves plasma concentrations sufficient to engage its target.

Pharmacokinetic Profile in Mice

Following a single oral dose, this compound reaches peak plasma concentrations within approximately one hour and maintains levels above the ULK1 IC₅₀ for several hours.

Parameter Value Dose and Administration
Tmax (Time to Peak Plasma Concentration) ~1 hour[1]30 mg/kg, oral gavage
Cmax (Peak Plasma Concentration) 990 nM[1]30 mg/kg, oral gavage
T½ (Half-life) 1.7 hours[1]30 mg/kg, oral gavage
In Vivo Target Engagement

Oral administration of this compound in mice leads to a robust inhibition of ULK1 activity in tissues, as evidenced by the decreased phosphorylation of its downstream target, ATG13.[1] While studies indicate that this compound inhibits tumor growth in xenograft models, specific data on tumor volume reduction with monotherapy is not extensively detailed in the currently available literature.[3]

Experimental Protocols

ADP-Glo™ Kinase Assay for ULK1/ULK2 Inhibition

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

  • Reaction Setup: A reaction mixture is prepared containing the ULK1 or ULK2 enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), ATP, and varying concentrations of this compound or a vehicle control.

  • Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: A Kinase Detection Reagent is added to convert the ADP produced into ATP.

  • Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, and the luminescent signal, which is proportional to the amount of ADP generated, is read on a luminometer. The IC₅₀ values are then calculated from the dose-response curves.

mCherry-EGFP-LC3 Autophagy Flux Assay

This cell-based assay is used to monitor the progression of autophagy.

  • Cell Line Generation: Cells (e.g., MDA-MB-468) are stably transfected with a plasmid expressing the mCherry-EGFP-LC3 fusion protein.

  • Treatment: The cells are treated with this compound, a positive control (e.g., starvation medium), a negative control (e.g., DMSO), or in combination with other drugs for a specified time.

  • Imaging: Cells are imaged using a fluorescence microscope. In autophagosomes (neutral pH), both EGFP and mCherry fluoresce, appearing as yellow puncta. Upon fusion with lysosomes to form autolysosomes (acidic pH), the EGFP fluorescence is quenched, while the mCherry fluorescence persists, appearing as red puncta.

  • Quantification: Autophagic flux is quantified by counting the number of yellow and red puncta per cell. An increase in the ratio of red to yellow puncta indicates an increase in autophagic flux. Inhibition of autophagy by this compound results in a decrease in the formation of both autophagosomes and autolysosomes.

In Vivo Target Engagement: Western Blot for pATG13

This method is used to assess the inhibition of ULK1 kinase activity in vivo.

  • Animal Dosing: Mice are administered this compound or a vehicle control via oral gavage.

  • Tissue Collection: At a specified time point after dosing (e.g., 2 hours), tissues of interest (e.g., liver) are collected and immediately snap-frozen.

  • Protein Extraction: Tissue lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ATG13 (pATG13) and total ATG13.

    • After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The ratio of pATG13 to total ATG13 is quantified to determine the extent of ULK1 inhibition.

Signaling Pathways and Experimental Workflows

ULK1_Signaling_Pathway cluster_core ULK1/2 Complex cluster_downstream Downstream Events mTORC1 mTORC1 (Nutrient Sensing) ULK1_2 ULK1/ULK2 mTORC1->ULK1_2 AMPK AMPK (Energy Sensing) AMPK->ULK1_2 ATG13 ATG13 ULK1_2->ATG13 VPS34_complex VPS34 Complex (PI3K Class III) ULK1_2->VPS34_complex Phosphorylation FIP200 FIP200 ATG13->FIP200 ATG101 ATG101 FIP200->ATG101 Autophagosome_formation Autophagosome Formation VPS34_complex->Autophagosome_formation SBP_7455 This compound SBP_7455->ULK1_2

Figure 1. ULK1/2 Signaling Pathway in Autophagy Initiation.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy invitro_start This compound Treatment adp_glo ADP-Glo Assay (ULK1/ULK2 Inhibition) invitro_start->adp_glo cell_viability Cell Viability Assay (e.g., CellTiter-Glo) invitro_start->cell_viability autophagy_flux mCherry-EGFP-LC3 Autophagy Flux Assay invitro_start->autophagy_flux invivo_start Oral Administration of this compound to Mice pk_analysis Pharmacokinetic Analysis (Plasma) invivo_start->pk_analysis target_engagement Target Engagement (Tissue Lysates - pATG13) invivo_start->target_engagement

Figure 2. Experimental Workflow for this compound Efficacy Assessment.

References

SBP-7455: A Potent and Selective Alternative to 3-Methyladenine for Autophagy Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the study of autophagy, a fundamental cellular process of degradation and recycling, pharmacological inhibitors are indispensable tools. For years, 3-methyladenine (B1666300) (3-MA) has been a widely used inhibitor. However, its limitations, including off-target effects and a complex dual role in autophagy regulation, have necessitated the search for more specific and reliable alternatives. This guide provides a comprehensive comparison of SBP-7455, a potent dual inhibitor of ULK1 and ULK2, with the traditional autophagy inhibitor, 3-MA. This comparison is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their experimental designs.

Mechanism of Action: A Tale of Two Pathways

The primary difference between this compound and 3-MA lies in their molecular targets within the autophagy signaling cascade.

This compound acts at the apex of the autophagy initiation pathway. It is a dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, the mammalian orthologs of the yeast Atg1 kinase.[1] These serine/threonine kinases are critical for the formation of the pre-autophagosomal structure. By inhibiting ULK1/2, this compound effectively blocks the initiation of autophagy.[2][3][4]

3-Methyladenine (3-MA) , on the other hand, primarily targets Class III phosphoinositide 3-kinase (PI3K), also known as Vps34. Vps34 is a crucial component of a complex that generates phosphatidylinositol 3-phosphate (PI3P), a lipid messenger essential for the nucleation of the autophagosome.[5] However, the action of 3-MA is complicated by its inhibitory effect on Class I PI3Ks.[6] Inhibition of Class I PI3K can, under certain conditions, induce autophagy by activating AMPK and inhibiting mTORC1, creating a paradoxical effect.[7] This dual functionality can complicate the interpretation of experimental results.

Quantitative Comparison: Potency and Specificity

Clear differences in potency and specificity have been reported for this compound and 3-MA.

CompoundPrimary Target(s)IC50Cell-Based Potency (Example)Key Off-Target Effects
This compound ULK1, ULK213 nM (ULK1), 476 nM (ULK2) (ADP-Glo assay)[1]IC50 = 0.3 µM in MDA-MB-468 cells[1][8]Reported to be more specific than previous generation ULK1/2 inhibitors.[2]
3-Methyladenine (3-MA) Class III PI3K (Vps34)Not consistently reported in direct comparison.Effective concentrations for autophagy inhibition are typically in the millimolar range (e.g., 6 mM for >80% inhibition).[6]Inhibits Class I PI3K, can induce DNA damage and apoptosis at higher concentrations.[9][10]

Experimental Data Highlights

  • This compound demonstrates high potency in inhibiting ULK1/2 kinase activity and subsequent autophagic flux in various cell lines, including triple-negative breast cancer (TNBC) cells.[2][8][11]

  • 3-MA requires high micromolar to millimolar concentrations for effective autophagy inhibition , which increases the likelihood of off-target effects.[6][9]

  • Studies have shown that derivatives of 3-MA have been synthesized to improve solubility and effectiveness , with some showing less inhibition of Class I PI3K.[6]

  • This compound has shown synergistic effects with other anti-cancer agents , such as PARP inhibitors, in killing cancer cells.[2][4]

  • The off-target effects of 3-MA can lead to cellular responses independent of autophagy inhibition , such as the promotion of migration and invasion of colon cancer cells.[5]

Signaling Pathway Diagrams

Autophagy_Initiation_and_Inhibition cluster_upstream Upstream Signals cluster_pi3k PI3K Pathway cluster_ulk ULK Complex cluster_vps34 Vps34 Complex cluster_inhibitors Inhibitors Nutrient Deprivation Nutrient Deprivation ULK1_2 ULK1/2 Nutrient Deprivation->ULK1_2 Growth Factors Growth Factors PI3K_I Class I PI3K Growth Factors->PI3K_I Akt Akt PI3K_I->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC1->ULK1_2 ATG13 ATG13 ULK1_2->ATG13 FIP200 FIP200 ULK1_2->FIP200 Vps34 Vps34 (Class III PI3K) ULK1_2->Vps34 Beclin1 Beclin-1 Vps34->Beclin1 Autophagosome Autophagosome Formation Vps34->Autophagosome SBP_7455 This compound SBP_7455->ULK1_2 _3MA 3-MA _3MA->PI3K_I Off-target _3MA->Vps34

Caption: Inhibition points of this compound and 3-MA in the autophagy pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., TNBC cells) Treatment Treatment Groups: - Vehicle Control - this compound (various conc.) - 3-MA (various conc.) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Western_Blot Western Blot Analysis (LC3-I/II, p-ATG13, etc.) Treatment->Western_Blot Autophagic_Flux Autophagic Flux Assay (mCherry-GFP-LC3) Treatment->Autophagic_Flux IC50_Calc IC50 Calculation Viability->IC50_Calc Protein_Quant Protein Quantification Western_Blot->Protein_Quant Flux_Quant Autophagic Flux Quantification Autophagic_Flux->Flux_Quant Comparison Comparison IC50_Calc->Comparison Protein_Quant->Comparison Flux_Quant->Comparison

Caption: Workflow for comparing this compound and 3-MA.

Detailed Experimental Protocols

In Vitro ULK1 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant ULK1 enzyme

  • ULK1 substrate (e.g., a peptide substrate)

  • This compound and 3-MA

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

Procedure:

  • Prepare serial dilutions of this compound and 3-MA in kinase buffer.

  • In a 384-well plate, add 2.5 µL of the compound dilutions.

  • Add 2.5 µL of a solution containing the ULK1 enzyme and substrate to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution. Incubate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the log of the inhibitor concentration.

Western Blot for LC3-II and Phospho-ATG13

This protocol allows for the detection of changes in the levels of key autophagy-related proteins.

Materials:

  • Cells treated with this compound or 3-MA

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 4-20% gradient)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies (anti-LC3, anti-phospho-ATG13, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.[12]

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[13][14]

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[12]

  • Quantify band intensities using image analysis software and normalize to a loading control like GAPDH.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP.

Materials:

  • Cells plated in a 96-well opaque-walled plate

  • This compound and 3-MA

  • CellTiter-Glo® Reagent (Promega)

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat cells with a range of concentrations of this compound and 3-MA for the desired time period (e.g., 72 hours).[8]

  • Equilibrate the plate to room temperature for approximately 30 minutes.[15][16]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[15][16][17]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15][16]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15][16]

  • Measure luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values.

Autophagic Flux Assay (mCherry-GFP-LC3)

This assay allows for the visualization and quantification of autophagic flux by taking advantage of the different pH sensitivities of mCherry and GFP.

Materials:

  • Cells stably expressing the mCherry-GFP-LC3 tandem construct

  • This compound and 3-MA

  • Fluorescence microscope or flow cytometer

Procedure:

  • Plate cells stably expressing mCherry-GFP-LC3.

  • Treat cells with this compound or 3-MA for the desired time. Include a positive control (e.g., starvation) and a negative control (vehicle).

  • For microscopy:

    • Fix the cells and acquire images using a fluorescence microscope with appropriate filters for mCherry (red) and GFP (green).

    • Autophagosomes will appear as yellow puncta (mCherry+GFP+), while autolysosomes will appear as red puncta (mCherry+GFP-) due to the quenching of GFP fluorescence in the acidic environment of the lysosome.[18]

    • Quantify the number of yellow and red puncta per cell. An increase in red puncta indicates increased autophagic flux.

  • For flow cytometry:

    • Harvest and resuspend the cells in FACS buffer.

    • Analyze the cells using a flow cytometer capable of detecting both mCherry and GFP fluorescence.[19][20]

    • The ratio of mCherry to GFP fluorescence can be used as a quantitative measure of autophagic flux.[19][21]

Conclusion

This compound represents a significant advancement in the pharmacological toolkit for studying autophagy. Its high potency and specificity for ULK1/2, the key initiators of the autophagic process, offer a clear advantage over 3-MA, which has a more complex and less specific mechanism of action. The detailed experimental protocols provided in this guide will enable researchers to rigorously evaluate and compare the effects of these inhibitors in their specific experimental systems. For studies requiring precise and unambiguous inhibition of autophagy initiation, this compound is a demonstrably superior alternative to 3-MA.

References

Safety Operating Guide

Essential Safety and Handling of SBP-7455: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent, novel compounds such as SBP-7455. This document provides immediate, essential safety and logistical information for the handling and disposal of this compound, a potent and orally active dual ULK1/ULK2 autophagy inhibitor.[1][2] By providing clear, procedural guidance, this guide aims to be a preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.

Personal Protective Equipment (PPE) and Hazard Assessment

A Safety Data Sheet (SDS) from Cayman Chemical classifies this compound as not a hazardous substance or mixture.[3] According to this SDS, no special handling precautions are required, and the product is not generally irritating to the skin.[3]

However, considering the potent biological activity of this compound as a kinase inhibitor and the fact that it is a relatively novel research compound, a cautious approach to handling is strongly recommended. The absence of extensive hazard data may lead to a preliminary "not hazardous" classification. Therefore, adhering to best practices for handling potent pharmaceutical compounds is a prudent measure to minimize exposure and ensure personnel safety.

Recommended Personal Protective Equipment (PPE)
PPE CategoryItemSpecifications and Recommendations
Hand Protection Nitrile GlovesDouble-gloving is recommended. Change gloves immediately if contaminated.
Eye Protection Safety GogglesWear safety goggles with side shields to protect against splashes.
Body Protection Laboratory CoatA fully buttoned lab coat should be worn to protect skin and clothing.
Respiratory Protection Not required per SDSIn cases of aerosolization or handling of fine powders, a dust mask or respirator may be considered based on a risk assessment.

Operational and Disposal Plans

A systematic approach to handling, from preparation to disposal, is crucial for maintaining a safe laboratory environment.

Experimental Workflow for Safe Handling

Figure 1. Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_ppe PPE Removal prep_area Designate a specific handling area (e.g., fume hood). gather_materials Assemble all necessary equipment and PPE. prep_area->gather_materials weigh Weigh this compound in a ventilated enclosure if in powder form. prep_area->weigh dissolve Prepare solutions in a fume hood to minimize inhalation risk. weigh->dissolve decontaminate Decontaminate all surfaces and equipment after use. dissolve->decontaminate dispose Dispose of waste in a designated hazardous waste container. decontaminate->dispose remove_ppe Remove PPE in the correct order to avoid self-contamination. dispose->remove_ppe wash_hands Wash hands thoroughly after removing PPE. remove_ppe->wash_hands

Caption: Safe Handling Workflow for this compound

Compound Data and Storage

Proper storage and accurate data are essential for experimental reproducibility and safety.

Data PointValue
Molecular Formula C₁₆H₁₇F₃N₄O₂
Molecular Weight 354.33
CAS Number 1884222-74-5
Storage (Powder) -20°C for 3 years; 4°C for 2 years
Storage (In solvent) -80°C for 2 years; -20°C for 1 year
Solubility (DMSO) ≥ 125 mg/mL (352.78 mM)

Experimental Protocols

While specific, detailed experimental protocols for the use of this compound are not publicly available, the compound has been utilized in both in vitro and in vivo studies. For instance, in studies with triple-negative breast cancer cells, this compound has been shown to inhibit cell growth.[2] In animal studies, it has been administered to mice via oral gavage to investigate its pharmacokinetic properties and effects on autophagy pathways.[1]

When designing experiments with this compound, it is imperative to conduct a thorough risk assessment and incorporate the safety procedures outlined in this guide into your specific experimental workflow.

Disposal Plan

All waste materials contaminated with this compound, including pipette tips, tubes, and gloves, should be collected in a designated, sealed hazardous waste container. The container should be clearly labeled. Disposal must be carried out in accordance with local, state, and federal regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.